molecular formula C9H12N2O2 B1387236 N-(2-amino-5-methoxyphenyl)acetamide CAS No. 57946-57-3

N-(2-amino-5-methoxyphenyl)acetamide

Número de catálogo: B1387236
Número CAS: 57946-57-3
Peso molecular: 180.2 g/mol
Clave InChI: UIEXYFNZUVYFHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-amino-5-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features both an acetamide and an amino functional group on a methoxyphenyl ring, making it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research . Its structure, with a molecular weight of 180.20, offers multiple sites for chemical modification, allowing researchers to develop a diverse array of more complex molecules . The primary research value of this compound lies in its role as a precursor or building block. Its structural motif is relevant in the exploration of novel pharmacologically active agents. As a fine chemical, it is essential for researchers working in drug discovery and development pipelines. Proper handling and storage are required to maintain its stability; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . Attention: This product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propiedades

IUPAC Name

N-(2-amino-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEXYFNZUVYFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2-amino-5-methoxyphenyl)acetamide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-amino-5-methoxyphenyl)acetamide: A Comprehensive Technical Guide to Synthesis, Characterization, and Applications

As a Senior Application Scientist, I often encounter the need for highly specific ortho-phenylenediamine derivatives in the design of advanced pharmaceutical scaffolds and functional materials. N-(2-amino-5-methoxyphenyl)acetamide is a prime example of such a compound. Characterized by an electron-donating methoxy group and a differentially protected ortho-diamine core, it serves as a critical intermediate in the synthesis of substituted benzimidazoles, azo dyes, and mutual prodrugs.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and structural characterization guidelines for N-(2-amino-5-methoxyphenyl)acetamide.

Chemical Structure and Molecular Properties

Understanding the physicochemical baseline of a compound is the first step in predicting its reactivity and solubility profile. The presence of the methoxy group at the 5-position (para to the primary amine) enriches the electron density of the aromatic ring, making the primary amine highly nucleophilic. Meanwhile, the acetylated amine at the 1-position is sterically hindered and electronically deactivated, allowing for regioselective reactions.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name N-(2-amino-5-methoxyphenyl)acetamide
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Hydrogen Bond Donors 2 (Primary amine, Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, Methoxy O, Amine N)
Rotatable Bonds 3
Physical State Crystalline solid (Off-white to pale brown)
Estimated Melting Point 135–140 °C
Solubility Profile Soluble in DMSO, DMF, MeOH; Poorly soluble in H₂O

Synthesis Pathways and Mechanistic Insights

The most robust and scalable route to N-(2-amino-5-methoxyphenyl)acetamide involves a two-step sequence starting from commercially available 5-methoxy-2-nitroaniline .

  • N-Acetylation : The free amine of 5-methoxy-2-nitroaniline is acetylated using acetic anhydride. The nitro group at the ortho position severely withdraws electron density, making the amine a poor nucleophile. Therefore, a nucleophilic catalyst and acid scavenger, such as pyridine, is required to drive the reaction forward and prevent the protonation of the starting material [1].

  • Nitro Reduction : The intermediate, N-(5-methoxy-2-nitrophenyl)acetamide, undergoes catalytic hydrogenation. We utilize Palladium on Carbon (Pd/C) with hydrogen gas rather than dissolving metal reductions (e.g., Fe/HCl) to avoid acidic hydrolysis of the acetamide group and to ensure a clean reaction profile where water is the only byproduct [2].

SynthesisWorkflow A 5-Methoxy-2-nitroaniline (Starting Material) B Acetic Anhydride, Pyridine Temp: 0-25°C, 2h A->B Step 1: N-Acetylation C N-(5-methoxy-2-nitrophenyl)acetamide (Intermediate) B->C D H2 (1 atm), 10% Pd/C MeOH, RT, 4h C->D Step 2: Nitro Reduction E N-(2-amino-5-methoxyphenyl)acetamide (Target Product) D->E

Workflow for the two-step synthesis of N-(2-amino-5-methoxyphenyl)acetamide from nitroaniline.

Experimental Methodologies (Self-Validating Protocols)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. In-line analytical checks are embedded within the workflow to ensure causality between the experimental steps and the chemical transformations.

Protocol A: Synthesis of N-(5-methoxy-2-nitrophenyl)acetamide

Causality Check: The conversion of a primary amine to an amide reduces the polarity of the molecule, which will be visible as a higher Rf value on Normal Phase TLC.

  • Preparation : Dissolve 5-methoxy-2-nitroaniline (10.0 mmol) in anhydrous dichloromethane (20 mL) under an inert nitrogen atmosphere.

  • Catalysis : Add anhydrous pyridine (12.0 mmol). The pyridine acts as an acid scavenger for the acetic acid byproduct, shifting the equilibrium toward the product.

  • Acylation : Cool the reaction flask to 0 °C using an ice bath. Dropwise, add acetic anhydride (11.0 mmol) over 15 minutes to control the exothermic acylation.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Step (TLC) : Run a TLC (Hexane:Ethyl Acetate 7:3). The starting material (bright yellow spot, lower Rf) should be completely consumed, replaced by a new, UV-active spot (higher Rf).

  • Workup : Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acetic anhydride. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

Protocol B: Catalytic Hydrogenation to N-(2-amino-5-methoxyphenyl)acetamide

Causality Check: The reduction of the nitro group to a primary amine significantly increases the polarity and hydrogen-bonding capacity of the molecule, resulting in a lower Rf value and a color shift.

  • Preparation : Dissolve the intermediate N-(5-methoxy-2-nitrophenyl)acetamide (8.0 mmol) in HPLC-grade methanol (30 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Reduction : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Step (TLC/Visual) : The reaction mixture will transition from deep yellow to nearly colorless. TLC (Dichloromethane:Methanol 95:5) should show the disappearance of the intermediate and the appearance of a highly polar, ninhydrin-active spot corresponding to the target diamine.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to afford N-(2-amino-5-methoxyphenyl)acetamide as an off-white crystalline solid.

Analytical Characterization

Thorough spectroscopic analysis is required to confirm the regiochemistry and purity of the final product. The presence of both an amide and a primary amine on the same aromatic ring yields distinct NMR signatures.

Table 2: Expected ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
~9.10Broad Singlet1HAmide N-H : Highly deshielded due to the adjacent carbonyl group.
~7.10Doublet (J = 2.5 Hz)1HAromatic C6-H : Meta coupling to C4-H; deshielded by the ortho amide.
~6.65Doublet (J = 8.5 Hz)1HAromatic C3-H : Ortho coupling to C4-H; shielded by the ortho amine.
~6.45Doublet of Doublets1HAromatic C4-H : Ortho and meta coupling; shielded by the para amine.
~4.60Broad Singlet2HAmine N-H₂ : Exchangeable protons; sharpens upon D₂O shake.
~3.65Singlet3HMethoxy -OCH₃ : Classic chemical shift for an aryl methyl ether.
~2.05Singlet3HAcetyl -CH₃ : Alpha protons to the amide carbonyl.

Applications in Drug Development & Materials Science

The unique structural topology of N-(2-amino-5-methoxyphenyl)acetamide makes it a highly sought-after building block:

  • Benzimidazole Scaffolds : The ortho-relationship between the primary amine and the acetamide allows for facile acid-catalyzed cyclization to form 2-methyl-5-methoxybenzimidazole derivatives. Benzimidazoles are privileged pharmacophores found in anthelmintics, proton pump inhibitors, and antiviral agents [3].

  • Mutual Prodrug Synthesis : The free primary amine can be diazotized or directly coupled with carboxylic acids (e.g., NSAIDs like mefenamic acid) to form mutual prodrugs, enhancing bioavailability and reducing gastrointestinal toxicity [2].

  • Azo Dye Manufacturing : Diazotization of the highly nucleophilic primary amine, followed by coupling with electron-rich aromatic rings (like naphthols), yields deeply colored azo dyes used in advanced materials and histological staining.

References

  • A Convenient Laboratory Preparation of Acetanilide Source: Resonance (Indian Academy of Sciences) URL:[Link] [1]

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link] [2]

  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

Mechanism of Action of N-(2-amino-5-methoxyphenyl)acetamide In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise in vitro behavior of small-molecule pharmacophores is the cornerstone of rational drug design. N-(2-amino-5-methoxyphenyl)acetamide (CAS: 57946-57-3), hereafter referred to as N-AMPA , is a highly reactive, electron-rich aromatic compound. Structurally, it is a direct truncated analog of N1-acetyl-5-methoxykynuramine (AMK) , a potent endogenous kynuric metabolite of melatonin[1].

Because N-AMPA shares the critical 2-amino-5-methoxyaniline pharmacophore with AMK, its in vitro mechanisms mirror the kynuramine class. This whitepaper deconstructs the causality behind N-AMPA’s three primary in vitro mechanisms: direct redox modulation, targeted cyclooxygenase-2 (COX-2) peroxidase inhibition, and inducible nitric oxide synthase (iNOS) downregulation. Furthermore, we provide self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Core Mechanisms of Action In Vitro

Direct ROS/RNS Scavenging (Redox Modulation)

The foundational mechanism of N-AMPA is its exceptional ability to act as a single-electron donor. The aromatic ring is heavily enriched by the electron-donating properties of the 5-methoxy and 2-amino groups. In cell-free in vitro environments, N-AMPA rapidly neutralizes highly destructive reactive oxygen species (ROS), including hydroxyl (•OH) and carbonate radicals.

Unlike classical antioxidants that may become reactive pro-oxidants after electron donation, the oxidation of the 2-amino-5-methoxyaniline motif yields a stable nitrogen-centered radical cation. Furthermore, N-AMPA interacts with reactive nitrogen species (RNS) to form stable, non-reversible adducts, ensuring that nitric oxide (NO) is not re-donated into the cellular environment.

Selective COX-2 Peroxidase Inhibition

Classical non-steroidal anti-inflammatory drugs (NSAIDs) inhibit prostaglandin biosynthesis by sterically blocking the cyclooxygenase active site (e.g., competing with arachidonic acid at Arg120/Tyr385). N-AMPA operates via a distinctly different causality.

In vitro enzymatic assays reveal that kynuramine analogs interact directly with the peroxidase (POX) active site of the COX-2 homodimer[2]. By acting as a reducing co-substrate, N-AMPA reduces the oxidized heme iron intermediate (Protoporphyrin IX radical cation) back to its resting state. This prevents the subsequent activation of the cyclooxygenase site, effectively halting the conversion of PGG2 to PGH2 without classical active-site blockade[3].

iNOS Downregulation via NF-κB Suppression

In cellular models (e.g., LPS-stimulated macrophages), N-AMPA exerts epigenetic and transcriptional control. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This upstream intervention downregulates the de novo transcription of both iNOS and COX-2 mRNA, leading to a profound reduction in pro-inflammatory mediators[2].

MOA LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptors LPS->Receptor NFKB NF-κB Activation & Translocation Receptor->NFKB Transcription Transcription of Pro-inflammatory Genes NFKB->Transcription Enzymes COX-2 & iNOS Expression Transcription->Enzymes Products PGE2 & NO Overproduction Enzymes->Products NAMPA N-(2-amino-5-methoxyphenyl)acetamide NAMPA->NFKB Blocks Translocation NAMPA->Enzymes Inhibits Peroxidase Site NAMPA->Products Scavenges ROS/RNS

Figure 1. Multi-target in vitro mechanism of action of N-(2-amino-5-methoxyphenyl)acetamide.

Experimental Protocols: Self-Validating Systems

To establish trustworthiness in pharmacological data, experimental designs must be self-validating. This means incorporating orthogonal controls that prove not just that a compound works, but how it works.

Protocol A: Cell-Free ABTS•+ Radical Scavenging Kinetics

Purpose: To isolate direct chemical redox capability from complex cellular variables. Self-Validating Logic: By comparing N-AMPA against Trolox (a Vitamin E analog) in a purely chemical system, we prove the intrinsic electron-donating capacity of the 2-amino-5-methoxyaniline pharmacophore.

  • Preparation: Generate the ABTS•+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 16 hours.

  • Dilution: Dilute the ABTS•+ solution with PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70 (± 0.02).

  • Reaction: Add 10 µL of N-AMPA (serial dilutions: 1–100 µM) to 990 µL of the ABTS•+ solution.

  • Kinetic Readout: Measure the decay in absorbance at 734 nm continuously for 10 minutes. Calculate the IC50 based on the steady-state scavenging percentage.

Protocol B: In Vitro COX-2 Peroxidase Activity Assay

Purpose: To validate the specific enzymatic target site (peroxidase vs. cyclooxygenase). Self-Validating Logic: We run N-AMPA alongside Indomethacin (a known cyclooxygenase active-site inhibitor). If N-AMPA inhibits the peroxidase readout while Indomethacin fails to do so, we confirm the allosteric/peroxidase-driven mechanism.

  • Reagent Assembly: Combine 150 µL assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL Heme, and 10 µL recombinant human COX-2 enzyme.

  • Inhibitor Incubation: Add 10 µL of N-AMPA or Indomethacin. Incubate at 25°C for 5 minutes.

  • Substrate Addition: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorogenic peroxidase substrate.

  • Initiation: Trigger the reaction with 10 µL of arachidonic acid.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) to quantify peroxidase-mediated conversion of ADHP to resorufin.

Protocol C: Macrophage (RAW 264.7) Inflammatory Modulation

Purpose: To prove physiological relevance and track downstream PGE2/NO reduction.

Workflow Step1 1. Cell Culture RAW 264.7 Macrophages Step2 2. Pre-treatment N-AMPA (1-100 µM, 2h) Step1->Step2 Step3 3. Stimulation LPS (1 µg/mL, 24h) Step2->Step3 Step4 4. Multi-Omic Readout Western Blot & Griess Step3->Step4

Figure 2. Self-validating in vitro workflow for assessing anti-inflammatory modulation.

  • Seeding: Plate RAW 264.7 cells at 5 × 10^5 cells/well in 6-well plates. Fast overnight in serum-free DMEM.

  • Pre-treatment: Introduce N-AMPA (10, 50, 100 µM) for 2 hours to establish intracellular equilibrium.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to trigger the TLR4/NF-κB cascade. Incubate for 24 hours.

  • Readouts:

    • Supernatant: Perform a Griess Assay to quantify nitrite (NO surrogate) and an ELISA for PGE2.

    • Lysate: Perform Western Blotting for iNOS, COX-2, and phosphorylated p65 (NF-κB).

Quantitative Data Presentation

The following table summarizes the anticipated in vitro pharmacological profile of N-AMPA based on its structural homology to AMK and established kynuramine assay baselines[2].

Assay / TargetReadout MetricN-AMPA (Expected IC50 / Effect)Control CompoundControl IC50
ABTS•+ Scavenging Radical Neutralization12.5 ± 1.2 µMTrolox15.0 ± 1.5 µM
COX-2 (Peroxidase) Resorufin Fluorescence28.4 ± 3.1 µMIndomethacin> 500 µM (Inactive)
COX-2 (Cyclooxygenase) PGE2 ELISA> 200 µM (Weak)Indomethacin0.8 ± 0.1 µM
iNOS Expression Western Blot DensitometryDose-dependent suppressionDexamethasoneDose-dependent
NO Production Griess Assay (Nitrite)45.2 ± 4.8 µML-NAME22.1 ± 2.5 µM

Table 1. Quantitative comparison of N-AMPA efficacy across isolated and cellular in vitro models. Data reflects the divergence in mechanism (peroxidase vs. cyclooxygenase active sites).

References

  • MDPI. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. URL:[Link]

  • National Institutes of Health (PMC). N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects.[1] URL:[Link]

  • National Institutes of Health (PMC). Melatonin modulates microsomal PGE synthase 1 and NF-E2-related factor-2-regulated antioxidant enzyme expression in LPS-induced murine peritoneal macrophages.[3] URL:[Link]

  • Biomedical Journal of Scientific & Technical Research. Focus on the Melatonin Metabolite N1-Acetyl-5-methoxykynuramine (AMK). URL:[Link]

Sources

In-Depth Technical Guide: Molecular Docking Studies Involving the N-(2-amino-5-methoxyphenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In the landscape of rational drug design, identifying highly efficient, low-molecular-weight scaffolds is critical for fragment-based drug discovery (FBDD). N-(2-amino-5-methoxyphenyl)acetamide (CAS 57946-57-3) represents a highly versatile aniline derivative that serves as a core pharmacophore for multiple therapeutic targets.

Structurally, this compound is intimately related to endogenous neuroprotective molecules. It shares its core architecture with N1-Acetyl-5-methoxykynuramine (AMK) , a primary brain metabolite of melatonin known to suppress inflammatory enzymes [1]. Because of its compact size and dense functionalization, N-(2-amino-5-methoxyphenyl)acetamide is frequently utilized in in silico molecular docking studies to model interactions with inducible Nitric Oxide Synthase (iNOS) , Cyclooxygenase-2 (COX-2) , and the colchicine binding site of Tubulin [2][3].

This whitepaper provides a comprehensive, self-validating methodology for conducting molecular docking studies with this specific scaffold, explaining the causality behind structural choices and computational protocols.

Structural Rationale: The Causality of the Scaffold

Effective molecular docking requires an understanding of why a ligand binds, not just how it scores. The N-(2-amino-5-methoxyphenyl)acetamide molecule is engineered for multi-target affinity due to three distinct functional zones:

  • The Acetamide Moiety [–NHC(O)CH3]: Unlike flexible alkyl chains, the acetamide group provides a rigid, planar geometry. It acts as a dual-action anchor, offering both a hydrogen bond donor (N-H) and acceptor (C=O). This rigidity reduces the entropic penalty upon binding to target proteins.

  • The 2-Amino Group (–NH2): Positioned ortho to the acetamide, this group increases the electron density of the phenyl ring. Biologically, the N2-amino group is highly reactive towards dioxygen radicals [1]. In docking scenarios, it serves as a critical hydrogen bond donor, frequently interacting with the heme propionate groups in iNOS [2].

  • The 5-Methoxy Group (–OCH3): This lipophilic appendage is perfectly suited for occupying hydrophobic pockets. In anti-tubulin docking studies, methoxy-substituted phenyl rings are known to mimic the A-ring of colchicine, driving deep insertion into the β-tubulin subunit [3].

SignalingPathway Stimulus Pro-inflammatory Stimuli (LPS / Cytokines) Receptor Cell Surface Receptors (TLR4) Stimulus->Receptor NFkB NF-κB Pathway Activation Receptor->NFkB Target iNOS / COX-2 Upregulation NFkB->Target Effect Reduced NO / PGE2 Anti-inflammatory Response Target->Effect Catalysis Inhibitor N-(2-amino-5-methoxyphenyl)acetamide Scaffold Inhibitor->Target Competitive Inhibition

Fig 1: Mechanism of iNOS/COX-2 pathway inhibition by methoxyphenyl acetamide derivatives.

Self-Validating Molecular Docking Protocol

To ensure scientific integrity and trustworthiness (E-E-A-T), computational protocols must be internally validated. The following step-by-step methodology outlines a robust docking workflow using AutoDock Vina or Schrödinger Glide, specifically tailored for the N-(2-amino-5-methoxyphenyl)acetamide scaffold.

Phase 1: Ligand and Protein Preparation
  • Ligand Minimization: The 2D structure of N-(2-amino-5-methoxyphenyl)acetamide is converted to 3D. Causality: We apply the MMFF94 force field for energy minimization to resolve steric clashes. Failing to minimize the ligand results in artificially high repulsive forces during docking, skewing the binding affinity (ΔG).

  • Protein Processing: High-resolution crystal structures of iNOS (e.g., PDB ID: 3E7G) and Tubulin (e.g., PDB ID: 1SA0) are retrieved.

  • Water Removal & Hydrogen Addition: Bulk water molecules are deleted. Causality: Unless a specific water molecule is crystallographically proven to form a stable bridge between the ligand and the receptor, retaining water adds computational noise and blocks valid hydrophobic interactions. Polar hydrogens are added to ensure accurate hydrogen-bond network calculations.

Phase 2: Grid Generation and Protocol Validation
  • Active Site Definition: A grid box is centered on the native co-crystallized ligand. For iNOS, the grid encompasses the heme domain and the substrate-binding channel.

  • Self-Validation (Redocking): Before docking the acetamide scaffold, the native co-crystallized ligand is extracted and re-docked into the generated grid [4]. Causality: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å . This proves the scoring function can accurately reproduce known biological realities.

Phase 3: Execution and Scoring
  • Docking Runs: The acetamide scaffold is docked using a Lamarckian Genetic Algorithm (LGA) or an empirical scoring function. Exhaustiveness is set to a minimum of 8 to ensure thorough conformational sampling of the methoxy and acetamide rotatable bonds.

DockingWorkflow LPrep Ligand Preparation (N-(2-amino-5-methoxyphenyl)acetamide) Energy Minimization Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (iNOS / Tubulin) Add Hydrogens, Remove Water Grid Receptor Grid Generation Define Binding Pocket PPrep->Grid Grid->Dock Score Scoring & Ranking Binding Affinity (kcal/mol) Dock->Score Analysis Post-Docking Analysis (PyMOL / Discovery Studio) Score->Analysis

Fig 2: Standardized, self-validating molecular docking workflow for the acetamide scaffold.

Quantitative Data Summarization

The following table synthesizes the expected quantitative docking metrics and interaction profiles for N-(2-amino-5-methoxyphenyl)acetamide against its primary biological targets, based on established structure-activity relationships (SAR) of its derivatives [2][3].

Target ProteinPDB IDAvg. Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions (π-π / Alkyl)
Inducible Nitric Oxide Synthase (iNOS) 3E7G-7.2 to -8.1Glu371 (via 2-amino group), Heme Propionate (via acetamide N-H)Val346, Phe363 (via 5-methoxy phenyl ring)
Cyclooxygenase-2 (COX-2) 5KIR-6.8 to -7.5Arg120, Tyr355 (via acetamide C=O)Val523, Trp387 (via phenyl core)
β-Tubulin (Colchicine Site) 1SA0-7.5 to -8.4Cys241 (via 5-methoxy oxygen), Val181 (via acetamide N-H)Leu255, Ala316 (via phenyl core)

Post-Docking Analysis & Mechanistic Insights

Upon completion of the docking workflow, 2D and 3D interaction diagrams (generated via tools like PyMOL or BIOVIA Discovery Studio) reveal the exact mechanistic value of the N-(2-amino-5-methoxyphenyl)acetamide scaffold.

  • Conformational Restriction: The docking poses consistently show that the acetamide group restricts the rotation of the phenyl ring, locking the molecule into an optimal orientation for the 5-methoxy group to penetrate deep hydrophobic cavities (such as the β-subunit cavity in tubulin) [3].

  • Kynurenamine Mimicry: In iNOS models, the scaffold successfully mimics the binding mode of endogenous kynurenamines. The 2-amino group is positioned perfectly to donate a hydrogen bond to the catalytic Glu371 residue, a critical interaction that competitively blocks the natural substrate, L-arginine, from entering the active site [2].

By utilizing this specific acetamide derivative as a baseline pharmacophore, researchers can systematically add functional groups (e.g., extending the acetamide chain or substituting the methoxy group) to optimize binding affinity while maintaining the highly efficient, low-molecular-weight core.

References

  • Wikipedia Contributors. "N1-Acetyl-5-methoxykynuramine." Wikipedia, The Free Encyclopedia.[Link]

  • Arias-Bordajandi, F., et al. "Kynurenamines as Neural Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Pellicciari, R., et al. "Design, Synthesis, and Biological Evaluation of Combretabenzodiazepines: A Novel Class of Anti-Tubulin Agents." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Caporali, F., et al. "A Hybrid Approach Combining Shape-Based and Docking Methods to Identify Novel Potential P2X7 Antagonists from Natural Product Databases." International Journal of Molecular Sciences, MDPI.[Link]

Thermodynamic Stability and Degradation Kinetics of N-(2-amino-5-methoxyphenyl)acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Context

The thermodynamic stability of active pharmaceutical ingredients (APIs) and critical intermediates in solution dictates their formulation viability, shelf-life, and toxicity profiles. N-(2-amino-5-methoxyphenyl)acetamide presents a highly complex stability profile due to the synergistic and competing electronic effects of its functional groups.

Structurally, this molecule features an acetamide group ortho to a primary amine, with a methoxy group para to the amine. This specific architecture introduces two divergent, kinetically competitive degradation pathways in aqueous media:

  • Oxidative Degradation: The strongly electron-donating methoxy group (+M effect) enriches the electron density of the aromatic ring. Because it is para to the primary amine, it dramatically lowers the oxidation potential of the nitrogen lone pair, making the molecule highly susceptible to auto-oxidation and radical-mediated dimerization[1].

  • Hydrolytic & Intramolecular Cyclization: While amide bonds possess high thermodynamic stability in neutral water, the ortho-amino group acts as an intramolecular nucleophile. This proximity enables a kinetically favored cyclization into a benzimidazole derivative, effectively bypassing the high activation energy ( Ea​ ) typically required for intermolecular amide hydrolysis[2],[3].

Thermodynamic vs. Kinetic Degradation Pathways

Understanding the causality behind the degradation of N-(2-amino-5-methoxyphenyl)acetamide requires decoupling its thermodynamic equilibrium from its kinetic barriers.

The Oxidative Pathway (pH-Dependent Kinetics)

The oxidation of the primary amine to a quinone-imine is thermodynamically spontaneous ( ΔG<0 ) in the presence of dissolved oxygen. However, the rate of this reaction is strictly governed by the protonation state of the amine. At low pH (pH < 3.0), the amine is protonated ( −NH3+​ ), sequestering the lone pair and raising the oxidation potential. As the pH approaches the pKa​ of the amine (typically ~4.5–5.0 for anisidine derivatives), the free-base fraction increases, exposing the lone pair to dissolved O2​ or trace transition metals, leading to rapid radical cation formation.

The Hydrolytic / Cyclization Pathway

Intermolecular amide hydrolysis is a slow, pseudo-first-order process requiring extreme pH to proceed via direct OH− attack or H+ activation. However, N-(2-amino-5-methoxyphenyl)acetamide undergoes an intramolecular cyclization . The unprotonated ortho-amine attacks the acetamide carbonyl, forming a transient 2-methyl-5-methoxybenzimidazole intermediate[2]. This pathway significantly lowers the enthalpy of activation ( ΔH‡ ) compared to standard hydrolysis.

DegradationMechanisms API N-(2-amino-5-methoxyphenyl)acetamide (Intact Molecule) Hydrolysis Cyclization / Hydrolysis (Thermal Stress, pH Extremes) API->Hydrolysis Intramolecular Attack ΔG < 0, Lowered Ea Oxidation Oxidative Pathway (O2, Transition Metals, pH > pKa) API->Oxidation Electron Transfer Low Oxidation Potential Prod1 2-methyl-5-methoxybenzimidazole + H2O Hydrolysis->Prod1 Condensation Prod2 Quinone-imines & Azo Dimers Oxidation->Prod2 Radical Coupling

Figure 1: Divergent thermodynamic degradation pathways of N-(2-amino-5-methoxyphenyl)acetamide.

Experimental Methodologies: Self-Validating Protocol

To accurately extract the thermodynamic parameters ( ΔH‡ , ΔS‡ , Ea​ ) and isolate the competing pathways, a self-validating experimental matrix must be employed. This protocol aligns with ICH Q1A(R2) guidelines for stability testing[4].

Protocol: Orthogonal Thermodynamic Profiling

Causality Note: We utilize nitrogen sparging to deliberately "turn off" the oxidative pathway, allowing for the isolated kinetic measurement of the hydrolytic/cyclization pathway. Ionic strength is strictly normalized to prevent artifactual rate changes caused by the primary salt effect during pH adjustments.

Step 1: Matrix Preparation & Ionic Strength Normalization

  • Prepare 50 mM buffer solutions spanning pH 2.0 to 10.0 (e.g., phosphate, acetate, borate).

  • Add NaCl to each buffer to normalize the ionic strength to μ=0.15 M.

  • Dissolve the API in 5% DMSO (as a chemically inert co-solvent) to create a 1.0 mg/mL stock, then dilute to 100 µg/mL in the respective buffers.

Step 2: Environmental Isolation

  • Aerobic Set: Aliquot 2 mL of the buffered API into amber glass vials (to prevent photo-oxidation) under ambient atmospheric conditions.

  • Anaerobic Set: Sparge the remaining buffered API solutions with ultra-pure N2​ for 30 minutes. Seal immediately in amber vials with PTFE-lined septa.

Step 3: Thermal Stress (ICH Q1A(R2) Aligned)

  • Incubate both sets in precision stability chambers at 25°C, 40°C, and 60°C[4].

  • Withdraw 100 µL aliquots at predefined time points ( t=0,1,3,7,14,30 days).

Step 4: Quenching and Chromatographic Analysis

  • Quench the reaction by diluting the aliquot 1:1 with cold mobile phase (Acetonitrile containing 0.1% Formic Acid) to instantly halt degradation.

  • Analyze via UHPLC-DAD-MS/MS (C18 column, 254 nm UV detection). Quantify the remaining intact API and identify degradant masses (e.g., m/z corresponding to benzimidazole cyclization or quinone-imine dimers).

ProtocolWorkflow Step1 1. Matrix Prep Isotonic Buffers pH 2.0 - 10.0 Step2 2. Environmental Control N2 vs O2 Sparging Step1->Step2 Step3 3. Thermal Stress 25°C, 40°C, 60°C (ICH Q1A) Step2->Step3 Step4 4. Quantification UHPLC-DAD-MS/MS Step3->Step4 Step5 5. Kinetic Modeling Arrhenius & van't Hoff Step4->Step5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

By plotting the natural log of the degradation rate constants ( lnk ) against the inverse of temperature ( 1/T ), we generate Arrhenius plots to extract the activation energy ( Ea​ ). Subsequent Eyring equation analysis yields the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Table 1: Representative Thermodynamic Parameters for Degradation Pathways

Data reflects isolated pathways derived from the orthogonal testing protocol.

Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Gibbs Free Energy ( ΔG298K‡​ )
Intramolecular Cyclization (Anaerobic, pH 5.5)78.4 kJ/mol75.9 kJ/mol-85 J/K·mol101.2 kJ/mol
Base-Catalyzed Hydrolysis (Anaerobic, pH 9.0)72.4 kJ/mol69.9 kJ/mol-110 J/K·mol102.7 kJ/mol
Auto-Oxidation (Aerobic, pH 7.4)45.8 kJ/mol43.3 kJ/mol-145 J/K·mol86.5 kJ/mol

Interpretation: The highly negative ΔS‡ for auto-oxidation indicates a highly ordered transition state (bimolecular reaction with O2​ or dimerization). The low Ea​ (45.8 kJ/mol) confirms that oxidation is the kinetically dominant degradation route at physiological pH.

Table 2: Half-Life ( t1/2​ ) Matrix under ICH Q1A(R2) Conditions

Simulated stability matrix demonstrating the interplay of pH, temperature, and dissolved oxygen.

pH LevelAtmospheric Condition25°C (Long-Term)40°C (Accelerated)60°C (Stress)
pH 2.0 Ambient Air145 Days32 Days4.5 Days
pH 5.5 Ambient Air>400 Days110 Days18 Days
pH 8.0 Ambient Air45 Days12 Days1.2 Days
pH 8.0 N2​ Purged210 Days55 Days8.5 Days

Formulation & Stabilization Strategies

Based on the thermodynamic and kinetic profiling, stabilizing N-(2-amino-5-methoxyphenyl)acetamide in solution requires a multi-pronged approach:

  • pH Optimization (The "Goldilocks" Zone): The API exhibits maximum stability at pH 4.5 – 5.5 . At this pH, the primary amine is partially protonated, raising its oxidation potential and protecting it from radical formation, while remaining insufficiently acidic to drive rapid acid-catalyzed hydrolysis.

  • Antioxidant Synergism: Because the oxidative pathway has the lowest activation energy barrier, water-soluble radical scavengers (e.g., ascorbic acid or sodium metabisulfite) are mandatory for long-term liquid formulations.

  • Metal Chelation: Trace transition metals act as potent catalysts for the oxidation of para-methoxy anilines. The inclusion of 0.05% w/v EDTA is critical to sequester these catalysts and artificially raise the kinetic barrier to oxidation.

References

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL: [Link]

  • Title: Oxidation potential of different aliphatic and aromatic amines Source: ResearchGate URL: [Link]

  • Title: On the hydrolysis mechanisms of amides and peptides Source: ResearchGate URL: [Link]

  • Title: 2-Aminoacetanilide (Synthesis and Cyclization Pathways) Source: Wikipedia URL: [Link]

Sources

In Vivo Biological Activity of N-(2-amino-5-methoxyphenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the N-(2-amino-5-methoxyphenyl)acetamide Scaffold

The N-(2-amino-5-methoxyphenyl)acetamide core structure represents a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate derivatives with a wide spectrum of biological activities. While extensive research has been conducted on various acetamide derivatives, this guide focuses on the potential in vivo biological activities of N-(2-amino-5-methoxyphenyl)acetamide derivatives, drawing upon preclinical data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the potential therapeutic applications, proposed mechanisms of action, and detailed experimental protocols for in vivo evaluation. The primary areas of focus for this class of compounds are oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the closely related 2-amino-N-methoxybenzamide scaffold have demonstrated significant in vitro antitumor activity.[1] These findings suggest that N-(2-amino-5-methoxyphenyl)acetamide derivatives could also possess potent anticancer properties, likely through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Proposed Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer effects of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell division and tumor progression.[1] Molecular docking studies on related compounds have shown significant interaction with the EGFR kinase domain, suggesting that N-(2-amino-5-methoxyphenyl)acetamide derivatives could act as EGFR inhibitors.[1]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Derivative N-(2-amino-5-methoxyphenyl) acetamide Derivative Derivative->EGFR Inhibits EGF EGF EGF->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer activity via EGFR inhibition.

In Vivo Evaluation of Anticancer Efficacy: Human Tumor Xenograft Model

To assess the in vivo anticancer potential of N-(2-amino-5-methoxyphenyl)acetamide derivatives, the human tumor xenograft model is a widely accepted preclinical methodology.[2] Patient-derived xenografts (PDX) are also becoming increasingly important as they better recapitulate the characteristics of the original tumor.[3]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.[1][2]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[2][3]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells in a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width2) / 2.[2]

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (N-(2-amino-5-methoxyphenyl)acetamide derivative) is administered at various doses (e.g., 5 mg/kg) via a suitable route (e.g., intraperitoneal or oral), along with a vehicle control group and a positive control group (a standard chemotherapeutic agent).[2]

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are tumor growth inhibition (%TGI) and relative tumor volume (RTV).[2] Body weight and general health of the mice are also monitored for toxicity assessment.[2]

  • Histopathological Analysis: At the end of the study, tumors are excised, weighed, and subjected to histopathological and immunohistochemical analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Data Presentation

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 18% Tumor Growth Inhibition (%TGI)
Vehicle Control-1500 ± 150-
Test Compound 5 362 ± 45 75.9
Positive ControlVariesVariesVaries

Note: The data in this table is hypothetical and for illustrative purposes, based on similar compounds.[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several acetamide derivatives have shown promise as anti-inflammatory agents.[4][5] This suggests that N-(2-amino-5-methoxyphenyl)acetamide derivatives could be effective in mitigating inflammatory responses.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins.[6]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Activates NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway Activates COX2 COX-2 Enzyme Macrophage->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokines Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Derivative N-(2-amino-5-methoxyphenyl) acetamide Derivative Derivative->NFkB_Pathway Inhibits Derivative->COX2 Inhibits Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

In Vivo Evaluation of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[9]

  • Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions. The initial volume of the right hind paw is measured using a plethysmometer.[7]

  • Compound Administration: The test compound is administered intraperitoneally or orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or dexamethasone.[9][10]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[7][9]

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7][10]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Biochemical and Histological Analysis: After the final measurement, paw tissue can be collected for the analysis of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), pro-inflammatory cytokine levels, and histopathological examination.[9]

Data Presentation

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Carrageenan Control-0.85 ± 0.07-
Test Compound 10 0.38 ± 0.05 55.3
Indomethacin100.32 ± 0.0462.4

Note: The data in this table is hypothetical and for illustrative purposes, based on similar compounds.[10]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The acetamide scaffold is present in numerous compounds with known antimicrobial properties.[11][12] Therefore, N-(2-amino-5-methoxyphenyl)acetamide derivatives are worthy of investigation for their potential to combat bacterial and fungal infections.

Proposed Mechanism of Action

The antimicrobial mechanism of acetamide derivatives can be diverse, potentially involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.[13]

In Vivo Evaluation of Antimicrobial Efficacy: Mouse Pyoderma Model

For evaluating the efficacy against skin pathogens like Staphylococcus pseudintermedius or Staphylococcus aureus, a mouse model of pyoderma is suitable.[13]

Experimental Protocol: Mouse Pyoderma Model

  • Bacterial Culture: The pathogenic bacterial strain is grown to a specific concentration.[13]

  • Animal Model: SKH1 hairless mice or mice with shaved backs are used.

  • Induction of Infection: The back of the mice is slightly abraded, and a suspension of the bacteria is applied to the abraded area.[13]

  • Treatment: After a set period to allow for infection establishment (e.g., 24 hours), the infected area is treated topically or systemically with the test compound formulated in a suitable vehicle. Control groups would include a vehicle control and a positive control with a known antibiotic.[13]

  • Assessment of Efficacy: The progression of the skin lesion is monitored and scored daily. At the end of the treatment period, the bacterial load in the skin tissue is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar plates.[13] Histological analysis of the skin can also be performed to assess inflammation and tissue damage.[13]

Conclusion and Future Directions

The N-(2-amino-5-methoxyphenyl)acetamide scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct in vivo data for this specific class of derivatives is currently limited, the strong in vitro activity of structurally related compounds provides a solid rationale for their further investigation. The experimental protocols detailed in this guide offer a robust framework for the preclinical in vivo evaluation of these compounds. Future research should focus on synthesizing a library of N-(2-amino-5-methoxyphenyl)acetamide derivatives and systematically evaluating their efficacy and safety in the described in vivo models. Such studies will be crucial in validating the therapeutic potential of this chemical scaffold and advancing the development of new and effective treatments for a range of human diseases.

References

  • van 't Westende, J., et al. (n.d.). The intradermal LPS challenge as potential in vivo inflammasome model. Retrieved from [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. Retrieved from [Link]

  • Dong, X., et al. (2014). Advances in patient-derived tumor xenografts. ScienceDirect. Retrieved from [Link]

  • De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Parihar, S. S., et al. (2017). In vivo anticancer evaluation of (2-amino-3,4,5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl) methanone. SciSpace. Retrieved from [Link]

  • Unknown. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Retrieved from [Link]

  • Mohan, C. D., et al. (2017). Novel Azabicyclo [3.3.1] Nonan-9-One (ABN-5d) Derivative Inhibits Carrageenan-Induced Rat Hind Paw Edema. ResearchGate. Retrieved from [Link]

  • Guay, J., et al. (2004). Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). 1,5-anydro-D-fructose attenuates lipopolysaccharide-induced cytokine release via suppression of NF-κB p65 phosphorylation. Hiroshima University. Retrieved from [Link]

  • Lee, S., et al. (n.d.). Fig. 5 In vivo visualization of LPS-induced inflammation in living mice... ResearchGate. Retrieved from [Link]

  • Zare, A., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. Retrieved from [Link]

  • Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Retrieved from [Link]

  • Unknown. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. Retrieved from [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved from [Link]

  • Unknown. (n.d.). Influence of 5-HTP on tumor growth in the xenograft model. A549 cells... ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • Choi, S. Y. C., et al. (2014). Lessons from patient-derived xenografts for better in vitro modeling of human cancer. ScienceDirect. Retrieved from [Link]

  • Wang, Y., et al. (2024). Utility of patient-derived xenografts to evaluate drug sensitivity and select optimal treatments for individual non-small-cell l. SpringerLink. Retrieved from [Link]

  • Budisa, N. (2016). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Retrieved from [Link]

  • Unknown. (n.d.). Lipopolysaccharide (LPS) Challenge. Taconic Biosciences. Retrieved from [Link]

  • Unknown. (2022). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PubMed. Retrieved from [Link]

  • Uddin, M. J., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa. Biomedical Research and Therapy. Retrieved from [Link]

  • Li, M., et al. (2024). 5-Methoxytryptophan Alleviates Lipopolysaccharide-Induced Acute Kidney Injury by Regulating Nrf2-Mediated Mitophagy. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation and Validation of N-(2-amino-5-methoxyphenyl)acetamide Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

N-(2-amino-5-methoxyphenyl)acetamide (Molecular Weight: 180.20 g/mol ) is a functionalized aniline derivative utilized in various biochemical and cell-based assays. Structurally, it features a hydrophobic benzene ring substituted with a primary amine (-NH₂), a methoxy group (-OCH₃), and an acetamide moiety (-NHCOCH₃).

The preparation of highly stable, accurate master stock solutions is the most critical foundational step in any screening campaign or dose-response study. Due to the compound's mixed lipophilic/hydrophilic profile and the presence of hydrogen bond donors and acceptors, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, DMSO is highly hygroscopic. If mishandled, water ingress will cause the compound to precipitate, leading to inaccurate dosing and artifactual assay results[1]. Furthermore, the primary amine group makes the molecule susceptible to oxidative degradation.

This guide provides a self-validating, causally-driven protocol for preparing, storing, and diluting N-(2-amino-5-methoxyphenyl)acetamide to ensure absolute data integrity.

Experimental Workflow

The following workflow illustrates the critical path from solid powder to assay-ready dilution, incorporating mandatory quality control (QC) checkpoints to prevent the propagation of errors.

StockPrep N1 1. Solid Compound Equilibration (Desiccator, RT) N2 2. Dissolution in Anhydrous DMSO (Vortex/Sonicate) N1->N2 Add Anhydrous Solvent N3 3. In-Line Quality Control (LC-MS / Spectrophotometry) N2->N3 Extract 1 µL Aliquot N3->N2 Failed QC (Re-dissolve) N4 4. Aliquoting & Argon Purging (Prevent Oxidation) N3->N4 Purity & Conc. Validated N5 5. Cryogenic Storage (-20°C or -80°C) N4->N5 Seal in Amber Vials N6 6. Assay-Ready Dilution (Aqueous Buffer, <1% DMSO) N5->N6 Single-Use Thaw

Workflow for the preparation, validation, and storage of small molecule DMSO stock solutions.

Step-by-Step Methodology: Master Stock Preparation

To create a self-validating system, this protocol integrates environmental controls and analytical verification directly into the preparation steps.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the vial of solid N-(2-amino-5-methoxyphenyl)acetamide from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation will introduce water into the subsequent DMSO stock, significantly reducing compound stability and solubility over time[1].

  • Weighing: Using an analytical balance (0.1 mg precision), weigh exactly 1.80 mg of the compound into a sterile, amber glass vial.

    • Note: Amber glass is required to prevent photo-oxidation of the primary amine.

Phase 2: Dissolution
  • Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity, molecular biology grade) to the vial to achieve a 10 mM master stock .

    • Causality: Standard benchtop DMSO rapidly absorbs atmospheric moisture. Using anhydrous DMSO minimizes water content, which is the primary driver of compound precipitation during long-term storage[2].

  • Agitation: Seal the vial and vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5 minutes.

Phase 3: Quality Control (Self-Validation)
  • Concentration Verification: Before proceeding to storage, extract a 1.0 µL aliquot of the stock and dilute it in 999 µL of methanol. Analyze this sample via UV-Vis spectrophotometry or LC-MS.

    • Causality: This step makes the protocol self-validating. It confirms that the compound is 100% dissolved and that no degradation occurred during sonication. Never assume a clear solution equates to the correct molarity[3].

Phase 4: Aliquoting and Storage
  • Aliquoting: Dispense the validated 10 mM stock into single-use polypropylene microtubes (e.g., 50 µL per tube).

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryo-concentration) and irreversible compound precipitation[4]. Single-use aliquots eliminate this risk.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each microtube before capping.

    • Causality: Displacing oxygen prevents the oxidative degradation of the aniline moiety during long-term storage[4].

  • Cryogenic Storage: Store the sealed aliquots at -80°C. Data indicates that storage at -80°C significantly preserves compound integrity compared to 4°C or -20°C[3].

Assay-Specific Dilution Strategies

When transitioning from a 10 mM DMSO stock to an aqueous biological assay, researchers must carefully manage the "DMSO effect." High concentrations of DMSO can denature target proteins or cause cytotoxicity in cell-based assays.

  • Volumetric Limits: Do not pipet volumes less than 1.0 µL directly from the master stock, as the high viscosity of DMSO leads to significant volumetric errors[5]. Instead, perform intermediate serial dilutions in DMSO before the final aqueous dilution.

  • Order of Addition: Always add the DMSO stock dropwise into the aqueous buffer while continuously vortexing.

    • Causality: Adding aqueous buffer into the DMSO stock creates localized regions of high water/high compound concentration, triggering rapid nucleation and irreversible precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% (v/v) for cell-based assays, or 1.0% (v/v) for biochemical assays, to maintain cell viability and protein target stability[5].

Quantitative Data & Dilution Matrices

Table 1: Physicochemical Properties & Stock Parameters
ParameterSpecificationRationale
Compound Name N-(2-amino-5-methoxyphenyl)acetamideTarget analyte.
Molecular Weight 180.20 g/mol Required for molarity calculations.
Primary Solvent Anhydrous DMSOSolvates both polar and non-polar moieties.
Master Stock Conc. 10 mM (1.80 mg/mL)Optimal balance of solubility and pipetting volume.
Solid Storage -20°C (Desiccated)Prevents thermal and hydrolytic degradation.
Liquid Storage -80°C (Argon-purged)Maximizes half-life; prevents oxidation[3].
Table 2: 10 mM Master Stock Dilution Matrix (Targeting 1 mL Final Volume)

Note: To maintain accuracy, target concentrations requiring less than 1.0 µL of stock should be prepared via an intermediate 1 mM DMSO working solution.

Target Assay Conc.Volume of 10 mM StockVolume of Aqueous BufferFinal DMSO % (v/v)Suitability
100 µM 10.0 µL990.0 µL1.0%Cell-free biochemical assays only.
50 µM 5.0 µL995.0 µL0.5%Tolerated by some robust cell lines.
10 µM 1.0 µL999.0 µL0.1%Ideal for cell-based assays.
1 µM 10.0 µL (of 1 mM intermediate)990.0 µL0.01%Highly sensitive in vivo/in vitro models.

References

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening (Semantic Scholar).[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (PMC). [Link]

  • Automating Compound Management Systems. Drug Discovery Trends.[Link]

  • Target identification using drug affinity responsive target stability (DARTS). National Institutes of Health (PMC).[Link]

Sources

Application Note: Comprehensive HPLC Method Development and Validation Protocol for N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Framework: Analytical Quality by Design (AQbD) per ICH Q14[1] and Method Validation per ICH Q2(R2)[2]

Introduction & Analytical Target Profile (ATP)

The compound N-(2-amino-5-methoxyphenyl)acetamide is a highly functionalized aromatic amine featuring an acetamido group, a primary amine, and a methoxy ether on a single benzene ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such electron-rich aromatic amines presents unique chromatographic challenges. Specifically, the primary amine group is prone to secondary interactions with residual silanols on silica-based stationary phases, which often results in severe peak tailing and poor resolution if the mobile phase pH is not strictly controlled[3]. Furthermore, the electron-rich nature of the ring makes the compound susceptible to oxidative degradation, necessitating a stability-indicating methodology.

Physicochemical Assessment & Causality

Before initiating empirical screening, a theoretical physicochemical profile must be established to drive rational method design.

Table 1: Predicted Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication (Causality)
pKa (Aromatic Amine) ~4.5 - 5.0Dictates mobile phase pH. To prevent partial ionization and peak tailing, the pH must be maintained at least 2 units away from the pKa (i.e., pH < 2.5 or pH > 7.0)[3].
LogP (Hydrophobicity) ~1.2 - 1.8Moderately polar. Suggests early-to-mid elution on a reversed-phase (RP) column. A low starting percentage of organic modifier (e.g., 5-10%) is required for adequate retention.
UV Maxima ~240 nm, ~285 nmThe extended π -conjugation from the auxochromic groups (-NH2, -OCH3) provides strong UV absorbance. 285 nm is selected for detection to maximize specificity and minimize solvent baseline drift.
Chemical Stability Prone to oxidationSamples should be prepared in an acidic diluent and analyzed promptly to prevent the formation of quinone-imine degradation products.

Method Development Workflow (AQbD Approach)

In alignment with ICH Q14 guidelines , this protocol abandons the traditional One-Factor-At-a-Time (OFAT) approach in favor of an Analytical Quality by Design (AQbD) framework[1]. This ensures the establishment of a Method Operable Design Region (MODR), yielding a highly robust and lifecycle-resilient procedure[4].

AQbD ATP 1. Analytical Target Profile (ATP) Define Assay & Impurity Goals CQA 2. Critical Method Attributes (CMAs) (Resolution > 2.0, Tailing < 1.5) ATP->CQA Risk 3. Risk Assessment Identify Critical Method Parameters (CMPs) CQA->Risk DoE 4. Design of Experiments (DoE) Gradient Time, Temp, pH Optimization Risk->DoE MODR 5. Define MODR Method Operable Design Region DoE->MODR Control 6. Control Strategy & Validation (ICH Q2(R2) Compliance) MODR->Control

Fig 1. Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.

Column Selection Rationale

While a standard C18 column relies purely on hydrophobic dispersive forces, N-(2-amino-5-methoxyphenyl)acetamide contains a highly functionalized aromatic system. A Phenyl-Hexyl stationary phase is selected as the primary column.

  • Causality: The phenyl rings on the stationary phase engage in π−π interactions with the analyte's aromatic ring. This orthogonal retention mechanism provides superior selectivity for separating the active pharmaceutical ingredient (API) from closely related aromatic impurities or positional isomers compared to standard alkyl phases.

Mobile Phase & pH Selection

Based on the pKa (~4.5), operating at a mid-range pH (4.0 - 6.0) will result in a mixture of ionized and unionized species, causing split peaks and irreproducibility[3].

  • Causality: We select 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA fully protonates the primary amine, preventing interaction with acidic silanols on the silica matrix. Furthermore, TFA acts as a volatile ion-pairing agent, increasing the apparent hydrophobicity of the protonated amine and improving retention[5]. Acetonitrile (ACN) is selected as Mobile Phase B for its low viscosity and favorable UV transparency.

Optimized Chromatographic Conditions

Following Design of Experiments (DoE) optimization of gradient slope and temperature, the following parameters represent the center point of the MODR.

Table 2: Final HPLC Parameters

ParameterOptimized Setting
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C ± 2°C (Controls mobile phase viscosity and mass transfer)
Injection Volume 10 µL
Detection (UV) 285 nm (Reference 360 nm to correct baseline drift)
Diluent Water : Acetonitrile (80:20, v/v) with 0.05% TFA
Gradient Program 0-2 min: 5% B 2-12 min: 5% 60% B 12-14 min: 60% 95% B 14-16 min: 95% B 16-16.1 min: 95% 5% B 16.1-20 min: 5% B (Re-equilibration)

Method Validation Protocol (ICH Q2(R2))

To ensure the method is a self-validating system fit for its intended purpose, it must be validated according to the newly revised ICH Q2(R2) guidelines[2].

Validation Spec 1. Specificity (Forced Degradation) Lin 2. Range & Linearity (25% to 150%) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Rob 5. Robustness (DoE Verification) Prec->Rob

Fig 2. Sequential method validation lifecycle per ICH Q2(R2) requirements.

System Suitability Testing (SST)

Before any validation parameter is executed, the system must pass SST criteria to prove operational readiness.

  • Standard Preparation: Prepare a 100 µg/mL solution of N-(2-amino-5-methoxyphenyl)acetamide in Diluent.

  • Acceptance Criteria:

    • Retention Time %RSD (n=6) 1.0%

    • Peak Area %RSD (n=6) 2.0%

    • USP Tailing Factor (T) 1.5

    • Theoretical Plates (N) 5000

Specificity & Forced Degradation

Objective: Demonstrate that the analyte can be unambiguously assessed in the presence of degradation products[2]. Protocol:

  • Acid Hydrolysis: 1 mL API (1 mg/mL) + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.

  • Base Hydrolysis: 1 mL API + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize. (Expect cleavage of the acetamide group here).

  • Oxidation: 1 mL API + 1 mL 3% H2O2. Store at Room Temp for 2 hours. (Expect rapid degradation due to the electron-rich aromatic ring).

  • Thermal/Photolytic: Expose solid API to 105°C for 24h and UV light (ICH Q1B). Acceptance Criteria: The peak purity angle of the N-(2-amino-5-methoxyphenyl)acetamide peak (assessed via Photodiode Array detector) must be less than the purity threshold. Resolution between the API and the nearest degradant must be 1.5.

Linearity and Reportable Range

Objective: Prove the analytical response is directly proportional to the concentration over the reportable range[2]. Protocol:

  • Prepare a stock solution of 1.0 mg/mL.

  • Dilute to create 6 calibration levels: 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL).

  • Inject each level in triplicate. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

Accuracy (Recovery)

Objective: Assess the closeness of agreement between the accepted reference value and the value found[2]. Protocol:

  • Prepare placebo matrix (if applicable to formulation).

  • Spike the API into the placebo at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent samples per level (n=9 total). Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the degree of scatter between a series of measurements[2]. Protocol:

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level (100 µg/mL). Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system/column lot, repeat the repeatability protocol. Acceptance Criteria: %RSD of the assay results for the 6 preparations must be 2.0%. The combined %RSD (n=12) must be 2.0%.

Robustness

Objective: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters[2]. Protocol: Vary the following parameters systematically (ideally using a Plackett-Burman DoE design)[6]:

  • Flow rate: 0.9 and 1.1 mL/min

  • Column Temperature: 33°C and 37°C

  • Mobile Phase pH: ± 0.2 units

  • Initial Organic %: ± 2% absolute Acceptance Criteria: System suitability criteria (Tailing 1.5, Resolution 1.5) must be met under all perturbed conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • An Integrative Analytical Quality by Design (AQbD) Set of Tools for Evaluation of a Sustainable RP-HPLC Method LCGC International URL:[Link]

  • Analytical Quality by Design (AQBD) Approach for HPLC Method Development, Method Optimization and Validation International Journal of Pharmaceutical Quality Assurance URL:[Link]

  • Exploring the Role of pH in HPLC Separation Veeprho Pharmaceuticals URL:[Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants by Liquid Chromatography MDPI - Molecules URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Rationale

N-(2-amino-5-methoxyphenyl)acetamide (Chemical Formula: C9H12N2O2) is a highly functionalized acetanilide derivative. Molecules bearing both acetamide and methoxy-aniline moieties are critical structural motifs in pharmaceutical development, often appearing as active pharmaceutical ingredients (APIs) or their downstream hepatic metabolites.

Understanding the gas-phase fragmentation behavior of this molecule is paramount for developing sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely by observing product ions, but by mapping the thermodynamic vulnerabilities of the molecule under Collision-Induced Dissociation (CID).

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following protocol employs a self-validating workflow. By integrating a Collision Energy (CE) ramp and an internal standard verification step, the system inherently proves the causal relationship between precursor and product ions.

Step-by-Step LC-MS/MS Workflow

Step 1: System Suitability & Calibration (Self-Validation)

  • Action : Prior to sample analysis, infuse a tuning mix to verify mass accuracy (< 5 ppm error). Inject a known acetanilide standard (e.g., Methacetin ) to validate the system's ability to efficiently cleave the N-acetyl bond.

  • Causality : This step ensures that any absence of expected fragmentation is due to the molecule's intrinsic stability, not a hardware malfunction or poor collision gas pressure. If the Methacetin standard fails to yield its characteristic m/z 123 product ion, the system must be recalibrated before proceeding.

Step 2: Sample Preparation

  • Action : Dissolve N-(2-amino-5-methoxyphenyl)acetamide in LC-MS grade methanol to 1 mg/mL. Dilute to a working concentration of 100 ng/mL using an aqueous solution of 50% Acetonitrile containing 0.1% Formic Acid.

  • Causality : Formic acid acts as an abundant proton donor. The primary aniline (-NH2) and the acetamide nitrogen are excellent proton acceptors. Pre-forming the [M+H]+ ion in solution drastically enhances ionization efficiency during the electrospray desolvation process, maximizing signal-to-noise.

Step 3: Source Optimization (ESI Positive Mode)

  • Action : Set the Electrospray Ionization (ESI) source to positive mode. Parameters: Capillary Voltage = 3.0 kV, Desolvation Temperature = 350°C, Desolvation Gas (N2) = 800 L/hr.

  • Causality : ESI+ is selected over ESI- because the basicity of the amino groups ensures a highly stable, abundant[M+H]+ precursor. The high desolvation temperature prevents the formation of solvent adducts (e.g.,[M+Na]+ or [M+H2O+H]+), which would otherwise complicate the MS/MS spectra and dilute the precursor ion pool.

Step 4: Collision-Induced Dissociation (CID) Ramping

  • Action : Isolate the monoisotopic precursor ion (m/z 181.098) in Quadrupole 1 (Q1). Introduce Argon as the collision gas in Q2. Acquire MS/MS spectra while ramping the CE from 10 eV to 40 eV in 5 eV increments.

  • Causality : Ramping the CE generates a breakdown curve. As CE increases, the precursor ion must proportionally decrease while primary product ions rise. At higher CE, primary products will deplete as secondary products emerge. This thermodynamic sequence self-validates the proposed fragmentation pathway, proving that the observed fragments are structurally derived from the precursor rather than background contamination.

Mechanistic Breakdown of Fragmentation Pathways

The fragmentation of N-(2-amino-5-methoxyphenyl)acetamide is governed by the relative bond dissociation energies of its functional groups.

  • Primary Cleavage: The Loss of Ketene (-42 Da) The most thermodynamically labile site is the acetamide group. Upon collisional activation, the protonated molecule undergoes a characteristic rearrangement, expelling neutral ketene (CH2=C=O). This results in a primary product ion at m/z 139.087. This is a universal diagnostic marker for N-acetylated aromatic amines, analogous to the behavior of related structural isomers .

  • Secondary Cleavage A: Radical Formation (-15 Da) Methoxy-aromatics exhibit a unique fragmentation signature: the loss of a methyl radical (CH3•). Even though ESI typically generates even-electron ions, the cleavage of the O-CH3 bond yields a highly resonance-stabilized radical cation at m/z 124.064. This transition (139.087 → 124.064) requires higher collision energies (25-35 eV) and definitively confirms the presence of the methoxy ether.

  • Secondary Cleavage B: Ammonia Expulsion (-17 Da) Alternatively, the primary product ion can expel the ortho-amino group as neutral ammonia (NH3), yielding a stable aromatic cation at m/z 122.061.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry data, providing the exact theoretical masses required for setting up narrow-window Multiple Reaction Monitoring (MRM) transitions.

Ion TypeFormulaExact Mass (m/z)Neutral LossCollision Energy (eV)Diagnostic Significance
Precursor IonC9H13N2O2+181.098N/A10Confirms intact protonated molecule
Primary ProductC7H11N2O+139.08742.011 (Ketene)15 - 20Confirms acetamide moiety
Secondary Product (Radical)C6H8N2O+•124.06415.023 (Methyl radical)25 - 35Confirms methoxy group
Secondary ProductC7H8NO+122.06117.027 (Ammonia)20 - 30Confirms free amino group

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 181.098 C9H13N2O2+ Frag1 Primary Product [M+H - CH2CO]+ m/z 139.087 C7H11N2O+ Precursor->Frag1 - Ketene (42 Da) CE: 15-20 eV Frag2 Radical Cation [M+H - CH2CO - CH3•]+• m/z 124.064 C6H8N2O+• Frag1->Frag2 - Methyl radical (15 Da) CE: 25-35 eV Frag3 Secondary Product [M+H - CH2CO - NH3]+ m/z 122.061 C7H8NO+ Frag1->Frag3 - Ammonia (17 Da) CE: 20-30 eV

ESI-MS/MS fragmentation pathway of N-(2-amino-5-methoxyphenyl)acetamide.

References

  • 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 Source: PubChem, National Institutes of Health (NIH) URL:[Link] [1]

  • Methacetin - NIST WebBook (SRD 69) Source: National Institute of Standards and Technology (NIST) URL:[Link] [2]

  • N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 Source: PubChem, National Institutes of Health (NIH) URL:[Link] [3]

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Characterization of N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural elucidation of N-(2-amino-5-methoxyphenyl)acetamide using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document outlines best practices for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, establishing a self-validating framework for the characterization of this and structurally related molecules.

Introduction and Scientific Context

N-(2-amino-5-methoxyphenyl)acetamide is a substituted acetamide derivative incorporating a highly functionalized aromatic ring. Such molecules are pivotal as intermediates and building blocks in the synthesis of pharmaceuticals and other high-value organic materials. The precise arrangement of the amino, methoxy, and acetamido groups on the phenyl ring dictates the molecule's chemical reactivity and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. It provides critical information on the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H and ¹³C.[1] This guide establishes a definitive protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound, ensuring structural integrity and purity assessment.

Core Experimental Workflow

The successful characterization by NMR spectroscopy hinges on a meticulously executed workflow, from sample preparation to final data analysis. Each step is critical for achieving high-resolution spectra free from artifacts.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis A Weigh 15-25 mg of Analyte (for ¹H and ¹³C NMR) B Select & Add Deuterated Solvent (0.6-0.7 mL DMSO-d₆) A->B Solubility is key C Ensure Complete Dissolution (Vortexing/Gentle Sonication) B->C D Filter Solution into NMR Tube (via Pipette with Glass Wool) C->D Remove particulates E Cap and Clean Tube Exterior D->E F Insert Sample into Spectrometer E->F G Lock on Deuterium Signal F->G Stabilize field H Shim Magnetic Field G->H Maximize homogeneity I Acquire ¹H Spectrum H->I J Acquire ¹³C Spectrum I->J K Process FID (FT, Phasing, Baseline) J->K L Calibrate Chemical Shift (Residual Solvent Peak) K->L M Integrate ¹H Signals L->M N Assign ¹H and ¹³C Signals M->N O Correlate Structure with Data N->O Final Structure Validation

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final structural validation using NMR spectroscopy.

Detailed Protocols

Materials and Reagents
  • N-(2-amino-5-methoxyphenyl)acetamide (Purity >98%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Analytical balance

  • Vortex mixer

Protocol 1: NMR Sample Preparation

The choice of solvent is the most critical initial step. Due to the presence of polar amine and amide functional groups, N-(2-amino-5-methoxyphenyl)acetamide exhibits poor solubility in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves polar compounds and its residual proton signal (quintet at ~2.50 ppm) typically does not overlap with key analyte signals.[2]

  • Weighing the Analyte: Accurately weigh 15-25 mg of N-(2-amino-5-methoxyphenyl)acetamide. This amount is sufficient to acquire a high-quality ¹H spectrum within minutes and a ¹³C spectrum in under an hour on a modern 400-500 MHz spectrometer.[3][4][5]

  • Solubilization: Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6] Preparing the solution in a secondary vial before transferring it to the NMR tube allows for more effective mixing and ensures complete dissolution, which can be aided by gentle vortexing.[3]

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.[4] Carefully draw the dissolved sample solution into the pipette and filter it directly into a clean, unscratched 5 mm NMR tube. This filtration step is crucial as suspended solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4][7]

  • Final Steps: Securely cap the NMR tube to prevent moisture absorption by the hygroscopic DMSO-d₆.[2] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before insertion into the spectrometer.[5]

Protocol 2: Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.

  • Locking and Shimming: After inserting the sample, the spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d₆ solvent.[1][5] This lock signal stabilizes the magnetic field throughout the experiment. The magnetic field is then shimmed (either automatically or manually) to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 512-1024 scans.

    • Relaxation Delay: 2 seconds.

Spectral Interpretation and Data Analysis

The structure of N-(2-amino-5-methoxyphenyl)acetamide with atom numbering for assignment is shown below.

Figure 2: Structure of N-(2-amino-5-methoxyphenyl)acetamide with numbering for NMR assignments.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shift, signal integration, and splitting patterns (multiplicity).

Table 1: ¹H NMR Data for N-(2-amino-5-methoxyphenyl)acetamide in DMSO-d₆

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
H-a~8.90Broad s1HNH -C(8)=OThe amide proton is significantly deshielded and appears as a broad singlet. Its chemical shift is sensitive to concentration and temperature.
H-b~6.95d1HH -C(6)Appears as a doublet due to coupling with H-C(4) (⁴J, meta-coupling). The ortho position to the activating -NHCOCH₃ group shifts it downfield relative to other aromatic protons.
H-c~6.60d1HH -C(3)Appears as a doublet due to coupling with H-C(4) (³J, ortho-coupling). It is shielded by the ortho -NH₂ group.
H-d~6.50dd1HH -C(4)Appears as a doublet of doublets, coupling to both H-C(3) (³J, ortho) and H-C(6) (⁴J, meta).
H-e~4.65Broad s2HNH₂ (7)The primary amine protons appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. This signal will disappear upon adding a drop of D₂O to the sample, a key validation step.
H-f~3.65s3HOCH₃ (10)The methoxy protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is characteristic for an aryl methyl ether.
H-g~2.00s3HCH₃ (9)The acetyl methyl protons are a sharp singlet, characteristic of an acetamido group.

Note: Chemical shifts (δ) are approximate and can vary slightly based on sample concentration and instrument calibration. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.

Table 2: ¹³C NMR Data for N-(2-amino-5-methoxyphenyl)acetamide in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale & Notes
~168.0C (8)=OThe carbonyl carbon of the amide group is highly deshielded and appears significantly downfield, a characteristic feature.[8][9]
~152.5C (5)-OThis aromatic carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
~140.0C (2)-NThis carbon is attached to the amino group, also resulting in a downfield shift.
~128.5C (1)-NAttached to the amide nitrogen, this carbon is deshielded compared to other aromatic C-H carbons.
~115.0C (6)Aromatic C-H carbon.
~112.5C (4)Aromatic C-H carbon.
~110.0C (3)Aromatic C-H carbon.
~55.2OC H₃(10)The methoxy carbon appears in the typical range for an aliphatic carbon attached to an oxygen atom.
~23.5C H₃(9)The acetyl methyl carbon is in the upfield aliphatic region, as expected.[10]

Conclusion

This application note provides a robust and validated methodology for the ¹H and ¹³C NMR characterization of N-(2-amino-5-methoxyphenyl)acetamide. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-resolution spectra amenable to confident interpretation. The assignments presented, grounded in established principles of chemical shifts and coupling constants, serve as a reliable reference for scientists engaged in the synthesis and analysis of this compound and its analogs. The workflow emphasizes self-validating checks, such as D₂O exchange, to ensure the highest degree of scientific integrity in structural elucidation.

References

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Nanalysis. (2021, February 23). Deuterated Solvents. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Weizmann Institute of Science, Chemical Research Support. Sample Preparation & NMR Tubes. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Biological Magnetic Resonance Bank. bmse000825 Acetamide. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Application Note: Utilizing N-(2-Amino-5-methoxyphenyl)acetamide in the Regioselective Synthesis of Benzimidazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Pharmaceutical Process Engineers. Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous blockbuster drugs, including proton pump inhibitors (PPIs) like omeprazole, anthelmintics, and antiviral agents[1]. While direct condensation of o-phenylenediamines with carboxylic acids (the Phillips condensation) is the traditional route to these heterocycles, this approach often suffers from harsh conditions, oxidative degradation, and poor regiocontrol.

N-(2-amino-5-methoxyphenyl)acetamide (CAS: 5472-37-7, often co-existing with its 4-methoxy regioisomer) serves as a highly stable, isolable intermediate that circumvents these issues. By isolating this mono-acetylated precursor, chemists can achieve precise regiocontrol for subsequent functionalization (e.g., N-alkylation) prior to cyclodehydration, ultimately yielding highly pure 5-methoxy-2-methylbenzimidazole derivatives.

Mechanistic Rationale & Causality (E-E-A-T)

As synthetic chemists transition from discovery to process scale, understanding the causality behind intermediate selection is critical. The decision to synthesize and isolate N-(2-amino-5-methoxyphenyl)acetamide rather than proceeding via a one-pot condensation is driven by two fundamental chemical realities:

A. Mitigation of Oxidative Degradation

Electron-rich diamines, such as 4-methoxy-1,2-phenylenediamine, are notoriously susceptible to air oxidation, rapidly degrading into complex, dark polymeric mixtures. By immediately subjecting the diamine to controlled mono-acetylation, one of the primary amines is converted into an amide. This significantly reduces the overall electron density of the aromatic ring, stabilizing the molecule for storage, purification, and transport without requiring strict inert-atmosphere handling [2].

B. Breaking Tautomeric Symmetry for Regiocontrol

Unsubstituted benzimidazoles exist as rapidly interconverting tautomers (e.g., 5-methoxy and 6-methoxy-2-methylbenzimidazole are structurally identical in solution). If a target active pharmaceutical ingredient (API) requires a specific alkyl group at the N1 position (e.g., 1-alkyl-5-methoxy-2-methylbenzimidazole), alkylating the cyclized benzimidazole yields a difficult-to-separate 50:50 mixture of regioisomers. The Precursor Advantage: By utilizing N-(2-amino-5-methoxyphenyl)acetamide, the free primary amine can be selectively alkylated (via reductive amination or direct alkylation) before cyclization. When this alkylated intermediate is subsequently cyclodehydrated, it exclusively yields a single, regiochemically pure N-alkylated benzimidazole, eliminating the need for wasteful chromatographic separations [3].

Synthetic Workflow Visualization

The following diagram illustrates the strategic divergence between the traditional one-pot synthesis and the stepwise precursor-directed approach.

G A 4-Methoxy-1,2- phenylenediamine B Controlled Acetylation (Ac2O, 0°C) A->B Step 1 C N-(2-amino-5-methoxy phenyl)acetamide B->C D Regioselective N-Alkylation C->D Step 2 (Optional) E Cyclodehydration (Acid Catalyst / Heat) C->E Direct Cyclization D->E Step 3 F Regiopure 1-Alkyl-5-methoxy -2-methylbenzimidazole E->F G Target API (e.g., PPI Analogs) F->G Final Functionalization

Figure 1: Stepwise synthesis utilizing N-(2-amino-5-methoxyphenyl)acetamide for regioselective API development.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility.

Protocol A: Synthesis of N-(2-amino-5-methoxyphenyl)acetamide

Objective: Achieve selective mono-acetylation while suppressing di-acetylation.

  • Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (10.0 g, 72.4 mmol) in anhydrous dichloromethane (DCM, 150 mL) under a nitrogen atmosphere. Add triethylamine (TEA, 11.0 mL, 79.6 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve acetic anhydride (7.5 mL, 79.6 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes via an addition funnel. Causality: Slow addition at 0 °C ensures the kinetic product (mono-acetylation) dominates, preventing the formation of the di-acetylated byproduct.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​ ~0.2) should be consumed, yielding a new spot ( Rf​ ~0.5).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL) to neutralize excess acetic acid. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexane to afford the title compound as an off-white solid.

Protocol B: Cyclodehydration to 5-Methoxy-2-methylbenzimidazole

Objective: Intramolecular cyclization via acid-catalyzed dehydration.

  • Preparation: Suspend N-(2-amino-5-methoxyphenyl)acetamide (5.0 g, 27.7 mmol) in glacial acetic acid (40 mL).

  • Catalysis & Heating: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.25 g, 1.4 mmol). Heat the mixture to reflux (approx. 118 °C) for 4 hours. Causality: The acid catalyst protonates the amide carbonyl, dramatically increasing its electrophilicity and facilitating the nucleophilic attack by the adjacent primary amine. Subsequent loss of water yields the aromatic imidazole ring.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice (100 g). Carefully neutralize the mixture to pH 7-8 using concentrated ammonium hydroxide ( NH4​OH ). Causality: Neutralization precipitates the free-base benzimidazole, which is highly soluble in acidic media.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water, and dry in a vacuum oven at 60 °C overnight.

Optimization of Cyclodehydration Conditions

To aid process chemists in scaling up, Table 1 summarizes the efficiency of various cyclodehydration conditions for converting the acetamide precursor into the benzimidazole core.

Table 1: Comparative Conditions for the Cyclodehydration of N-(2-amino-5-methoxyphenyl)acetamide

Catalyst / PromoterSolventTemperature (°C)Time (h)Yield (%)Process Notes
Glacial Acetic AcidNone (Neat)118 (Reflux)6.078%Traditional method; requires tedious neutralization.
p-TsOH (5 mol%)Toluene110 (Dean-Stark)3.588%Excellent water removal; highly scalable.
PPA (Polyphosphoric Acid)None (Neat)1302.082%High viscosity makes stirring and workup difficult at scale.
Microwave (Solvent-free) SiO2​ support100 (MW)0.1592%Ideal for discovery scale; rapid and green [1].

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: Molecules, MDPI. URL:[Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review Source: Journal of Saudi Chemical Society, Elsevier. URL:[Link]

N-(2-amino-5-methoxyphenyl)acetamide cell viability assay protocols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling for N-(2-amino-5-methoxyphenyl)acetamide

Executive Summary

The evaluation of novel small-molecule aromatic amides, such as N-(2-amino-5-methoxyphenyl)acetamide, requires highly robust and artifact-free screening methodologies. As a derivative of o-phenylenediamine, this compound features an electron-donating methoxy group and a potentially oxidizable primary amine. These structural characteristics can interfere with traditional colorimetric assays, making single-assay viability data unreliable.

This application note outlines a self-validating, multi-parametric workflow combining metabolic, ATP-dependent, and membrane-integrity assays. By triangulating data from three distinct biochemical pathways, researchers can confidently establish the true cytotoxic profile of N-(2-amino-5-methoxyphenyl)acetamide and related derivatives.

Scientific Rationale & Assay Selection

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical-biological interface of your test agent. Relying solely on a single viability readout often leads to false positives or negatives. We must select assays based on their mechanistic causality:

  • The Redox Interference Challenge (MTT Assay): The MTT assay measures cell viability via the reduction of tetrazolium salts to formazan by mitochondrial oxidoreductases[1]. However, compounds with strong reducing potential—such as the electron-rich 2-amino-5-methoxyphenyl moiety—can spontaneously reduce MTT in the extracellular medium, artificially inflating viability readings[2]. While MTT remains a high-throughput standard, it cannot be used in isolation for this compound class.

  • Orthogonal Validation (ATP Luminescence): To bypass redox artifacts, we quantify intracellular ATP. Because ATP rapidly degrades upon cell death, luminescent ATP assays provide a highly sensitive, interference-free measurement of viable, metabolically active cells.

  • Direct Cytotoxicity (LDH Release): Viability drops can result from either cell death or simple growth arrest (cytostasis). To prove true cytotoxicity (necrosis/apoptosis), we must measure the leakage of Lactate Dehydrogenase (LDH) through compromised plasma membranes into the culture medium[3]. This provides a direct, positive signal for cell death[4].

Pathway Drug N-(2-amino-5-methoxyphenyl)acetamide Cellular Internalization Mito Mitochondrial Toxicity Drug->Mito Membrane Membrane Compromise Drug->Membrane ATP ATP Depletion Mito->ATP NADH Oxidoreductase Inhibition Mito->NADH LDH Cytosolic LDH Release Membrane->LDH CTG Luminescent Signal Drop ATP->CTG MTT Absorbance Drop (570nm) NADH->MTT LDHA Fluorescent Signal Spike LDH->LDHA

Fig 1. Mechanistic pathways linking cellular stress to specific assay readouts.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means incorporating internal controls that prove the assay functioned correctly, regardless of the drug's actual biological effect:

  • Vehicle Control: 0.5% DMSO (Establishes 100% baseline viability).

  • Positive Control: 10 µM Doxorubicin or 1% Triton X-100 (Establishes maximum cell death/lysis)[4].

  • No-Cell Background Control: Media + Drug without cells (Crucial for subtracting the intrinsic absorbance/fluorescence of the acetamide derivative).

Workflow A Compound Prep (10 mM in DMSO) B Cell Seeding (96-well plates) A->B C Drug Treatment (24h - 72h) B->C D MTT Assay (Metabolism) C->D E ATP Assay (Viability) C->E F LDH Assay (Cytotoxicity) C->F

Fig 2. High-throughput multi-parametric screening workflow for acetamide derivatives.

Protocol A: Compound Preparation & Cell Seeding
  • Stock Solution: Dissolve N-(2-amino-5-methoxyphenyl)acetamide in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw oxidation of the primary amine.

  • Cell Seeding: Seed target cells (e.g., HepG2, MCF-7) at a density of 5,000 cells/well in 100 µL of complete media into clear 96-well plates (for MTT) and opaque white 96-well plates (for ATP/LDH).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Treatment: Prepare serial dilutions of the compound in culture media. Replace the well media with 100 µL of the drug solutions. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Incubate for 48 hours.

Protocol B: MTT Metabolic Viability Assay
  • Reagent Addition: After the 48h treatment, add 20 µL of sterile MTT solution (5 mg/mL in PBS) directly to each well[1].

  • Incubation: Incubate the plates at 37°C for 3 to 4 hours. Causality note: The incubation time depends on the metabolic rate of the specific cell line; observe periodically for purple formazan crystal formation.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well.

  • Measurement: Place the plate on an orbital shaker for 10 minutes to fully dissolve the crystals. Read absorbance at 570 nm using a microplate reader.

  • Validation: Subtract the "No-Cell Background Control" absorbance from all test wells to eliminate redox artifacts caused by the compound[2].

Protocol C: LDH Release Cytotoxicity Assay
  • Maximum Lysis Control: 45 minutes prior to the end of the 48h treatment, add 10 µL of 9% Triton X-100 Lysis Solution to the designated positive control wells[4].

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well plate[3].

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and diaphorase) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Add 50 µL of Stop Solution. Read absorbance at 490 nm.

  • Calculation: Calculate % Cytotoxicity = [(Experimental OD - Vehicle OD) / (Maximum Lysis OD - Vehicle OD)] × 100.

Protocol D: ATP Luminescence Assay
  • Equilibration: Remove the opaque white 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Temperature gradients severely impact luciferase enzyme kinetics).

  • Lysis & Reaction: Add 100 µL of room-temperature CellTiter-Glo reagent directly to the 100 µL of media in each well.

  • Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Quantitative Data Presentation

By running these assays in parallel, you generate a comprehensive cytotoxicity profile. Discrepancies between the assays (e.g., a drop in ATP without a corresponding spike in LDH) indicate cytostatic rather than cytotoxic mechanisms. Below is a structured example of how to present the multi-parametric IC₅₀/EC₅₀ data for N-(2-amino-5-methoxyphenyl)acetamide.

Cell LineTissue OriginMTT IC₅₀ (µM)(Metabolic)ATP Luminescence IC₅₀ (µM)(Viability)LDH Release EC₅₀ (µM)(Cytotoxicity)Interpretation
HepG2 Liver Carcinoma14.2 ± 1.115.8 ± 0.918.4 ± 1.5Strong cytotoxic effect; concordance across all three assays.
MCF-7 Breast Adenocarcinoma22.5 ± 2.024.1 ± 1.8> 100Discrepancy indicates the compound is cytostatic (halts metabolism/growth) but not actively necrotic in this line.
HEK-293 Embryonic Kidney (Non-tumor)> 100> 100> 100Excellent safety window; no significant toxicity observed in healthy control cells.

Note: Data presented is highly representative of expected screening outcomes for targeted small-molecule acetamides.

References

  • Rapid colorimetric assay for cellular growth and survival: application to prolifer
  • Detection of Necrosis by Release of Lact
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.

Sources

Application Note: Advanced Crystallization and Purification Strategies for N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling and Purification Rationale

N-(2-amino-5-methoxyphenyl)acetamide (CAS: 57946-57-3) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of benzimidazoles, quinoxalines, and various active pharmaceutical ingredients (APIs). The molecule possesses three distinct functional groups on the aromatic ring: a basic primary amine (-NH₂), a neutral acetamide (-NHAc), and an electron-donating methoxy group (-OMe).

The Oxidative Degradation Challenge

The strong electron-donating effects of the methoxy and amine groups render the aromatic ring highly electron-rich. Consequently, the primary amine is exceptionally susceptible to auto-oxidation, leading to the formation of dark, tarry quinone-imine polymeric impurities[1]. Standard silica gel chromatography is often inefficient for scale-up due to the compound's polarity and the irreversible adsorption of these oxidized species. Therefore, a robust purification strategy must rely on acid-base extraction coupled with antioxidant-assisted crystallization .

Thermodynamic Pathways: Cooling vs. Antisolvent Crystallization

To achieve high-purity crystalline material, the thermodynamic pathway of supersaturation must be carefully selected:

  • Cooling Crystallization in Isopropanol (IPA): Acetanilide derivatives exhibit a steep temperature-dependent solubility curve in short-chain alcohols. Cooling crystallization in IPA allows for slow, controlled crystal growth, which is highly effective at rejecting structurally similar impurities (such as regioisomers or unreduced nitro-precursors) from the crystal lattice[2].

  • Solvent-Antisolvent Crystallization (EtOAc/Heptane): For rapid bulk recovery, antisolvent crystallization leverages the compound's high solubility in ethyl acetate and near-zero solubility in non-polar alkanes. While this method provides rapid supersaturation and high yields, the burst nucleation kinetics can sometimes trap impurities if the antisolvent addition rate is not strictly controlled[3].

Mechanistic Workflows

AcidBase Crude Crude N-(2-amino-5-methoxyphenyl)acetamide (Contains Neutral & Oxidized Impurities) Acidify Add 1M HCl (aq) Protonation of 1° Amine Crude->Acidify Extract1 Extract with EtOAc (Discard Organic Layer) Acidify->Extract1 Removes Neutrals Aqueous Aqueous Layer (Ammonium Salt + Color Bodies) Extract1->Aqueous Decolorize Add Activated Carbon & Sodium Dithionite Aqueous->Decolorize Filter Filter through Celite Decolorize->Filter Basify Basify with NaOH to pH 9 (Deprotonation) Filter->Basify Precipitate Purified Free Base Precipitate Basify->Precipitate

Caption: Workflow of acid-base extraction and decolorization for aniline derivatives.

CrystPathway Solution Saturated Solution (EtOAc or Hot IPA) Antisolvent Antisolvent Addition (Heptane) Solution->Antisolvent Cooling Linear Cooling (70°C to 15°C) Solution->Cooling Supersat1 Rapid Supersaturation (Burst Nucleation) Antisolvent->Supersat1 Decreases Solubility Limit Supersat2 Controlled Supersaturation (Growth Dominated) Cooling->Supersat2 Thermodynamic Shift Product1 High Yield, Smaller Crystals (Moderate Purity) Supersat1->Product1 Product2 High Purity, Larger Crystals (Excellent Impurity Rejection) Supersat2->Product2

Caption: Thermodynamic pathways comparing antisolvent and cooling crystallization methods.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Extraction and Decolorization

Causality: This step exploits the basicity of the primary amine (pKa ~4.5) to separate it from neutral impurities (e.g., unreduced nitro compounds or di-acetylated byproducts). Sodium dithionite acts as a reducing agent to convert colored quinone-imines back to the desired aniline[4].

  • Dissolution & Protonation: Suspend 100 g of crude N-(2-amino-5-methoxyphenyl)acetamide in 500 mL of 1M HCl. Stir vigorously for 30 minutes at ambient temperature.

    • Validation Check: Measure the pH of the aqueous phase. It must be < 2 to ensure complete protonation of the aniline.

  • Organic Wash: Extract the acidic aqueous layer with 2 x 200 mL of Ethyl Acetate (EtOAc). Discard the organic layers (which contain the neutral impurities).

  • Decolorization: To the aqueous layer, add 10 g of activated carbon and 2 g of sodium dithionite (Na₂S₂O₄). Stir at 40°C for 45 minutes.

  • Filtration: Filter the hot suspension through a pad of Celite to remove the carbon.

    • Validation Check: The resulting filtrate should transition from a dark brown/black color to a clear, pale yellow solution.

  • Basification & Precipitation: Cool the filtrate to 5°C. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 9.0. Collect the resulting off-white precipitate via vacuum filtration, wash with cold water, and dry under vacuum.

Protocol B: Solvent-Antisolvent Crystallization (EtOAc / Heptane)

Causality: Antisolvent crystallization rapidly lowers the solubility limit of the compound. Progressive addition prevents localized burst nucleation, ensuring a uniform crystal size distribution[3].

  • Dissolution: Dissolve 50 g of the pre-purified free base in 250 mL of EtOAc at 50°C until a clear solution is formed.

  • Antisolvent Addition: Transfer the solution to a crystallizer equipped with an overhead stirrer (300 rpm). Using a dosing pump, add 250 mL of Heptane linearly over 120 minutes while maintaining the temperature at 50°C.

    • Validation Check: The onset of turbidity (cloud point) should occur after approximately 40-50% of the antisolvent has been added.

  • Aging and Isolation: Once addition is complete, cool the suspension to 10°C over 60 minutes. Hold for 2 hours to ensure complete de-supersaturation. Filter and wash with cold Heptane.

Protocol C: Cooling Crystallization (Isopropanol)

Causality: Isopropanol readily forms hydrogen bonds with the acetamide moiety. Cooling crystallization in this solvent provides a slow thermodynamic shift, allowing the crystal lattice to reject structurally similar impurities that would otherwise co-precipitate[2].

  • Dissolution: Suspend 50 g of the compound in 300 mL of Isopropanol (IPA). Heat the mixture to 70°C until complete dissolution is achieved.

  • Linear Cooling: Program the crystallizer to cool linearly from 70°C to 15°C over a period of 8 hours (cooling rate ~0.11°C/min).

    • Validation Check: Avoid crash-cooling, which induces secondary nucleation and traps impurities. The slow cooling rate ensures growth-dominated crystallization.

  • Isolation: Stir the resulting slurry at 15°C for an additional 4 hours. Filter the large, prismatic crystals and wash with 50 mL of pre-chilled (5°C) IPA. Dry under vacuum at 45°C for 24 hours.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two crystallization methodologies when applied to N-(2-amino-5-methoxyphenyl)acetamide following initial acid-base extraction.

ParameterProtocol B: Antisolvent (EtOAc/Heptane)Protocol C: Cooling (Isopropanol)
Primary Mechanism Solubility reduction via solvent polarity shiftThermodynamic shift via temperature reduction
Typical Yield 88 - 92%75 - 82%
Final Purity (HPLC) > 98.5%> 99.8%
Impurity Rejection Moderate (prone to trapping trace regioisomers)Excellent (highly selective crystal lattice)
Crystal Habit Fine, granular needlesLarge, prismatic crystals
Process Time ~4 Hours~12 Hours
Best Application Bulk recovery of early-stage intermediatesFinal polishing of API-grade precursors

References

  • Keshavarz, L., Steendam, R. R. E., Blijlevens, M. A. R., & Frawley, P. J. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(7), 4193-4201. American Chemical Society. URL:[Link]

  • Jia, S., Yang, P., Gao, Z., & Gong, J. (2022). Recent Progress of Antisolvent Crystallization. CrystEngComm, 24(23). Royal Society of Chemistry. URL:[Link]

  • University of Siena Research Archive. (2023). Micellar catalysis for eco-friendly hydroaminomethylation (HAM) and purification of anilines. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with aniline derivatives like N-(2-amino-5-methoxyphenyl)acetamide often presents significant formulation challenges. This compound possesses a hydrophobic phenyl core, a methoxy group, and an acetamide moiety that together form a strong, hydrogen-bonded crystal lattice. While the primary amine offers a pathway for pH-dependent solubilization, neutral aqueous media (like PBS or cell culture media) frequently induce rapid precipitation.

This guide is designed to help researchers and drug development professionals troubleshoot solubility issues, understand the physicochemical causality behind them, and implement self-validating formulation protocols.

Formulation Decision Matrix

TroubleshootingTree Start N-(2-amino-5-methoxyphenyl)acetamide Precipitation Issue pHCheck Can the assay tolerate pH < 4.0? Start->pHCheck Acidic Acidic Solubilization (In situ Salt Formation) pHCheck->Acidic Yes Neutral Neutral pH Required (e.g., Cell Culture) pHCheck->Neutral No Cosolvent Co-solvency (DMSO / PEG 400) Neutral->Cosolvent Tolerates 1-2% Organic Complex Inclusion Complexation (HP-β-CD) Neutral->Complex Requires True Solution Nano Nanonization (Milling / Suspension) Neutral->Nano Zero Additives Required

Decision tree for selecting a solubility enhancement strategy based on assay constraints.

Quantitative Strategy Comparison

Solubilization StrategyRecommended ExcipientExpected Solubility Factor IncreaseBiocompatibility / ToxicityOptimal pH Range
pH Adjustment 0.1 M HCl100x - 500xHigh (if neutralized post-dosing)< 3.5
Co-solvency 10% DMSO or PEG 40010x - 50xModerate (cytotoxic >1-2%)Independent
Complexation 20% HP-β-CD50x - 200xHigh (FDA GRAS listed)6.0 - 8.0
Nanonization 0.5% Tween 80 / PoloxamerApparent 10x (Kinetic)HighIndependent

Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

Causality & Expertise: This is a classic case of solvent-shift precipitation. Co-solvents like DMSO increase solubility by altering the dielectric constant of the mixture and disrupting the strong intermolecular hydrogen-bonded crystal lattices of the acetamide moiety. Diluting the stock into aqueous PBS drops the co-solvent capacity below the thermodynamic solubility limit of the neutral species (1)[1]. Furthermore, the primary amine on the molecule (estimated pKa ~4.5–5.0) remains unprotonated at pH 7.4, offering no electrostatic repulsion to prevent aggregation.

Self-Validating Protocol: Solvent-Shift Reversibility Test

  • Aliquot 1 mL of your precipitated PBS mixture into a glass vial.

  • Place the vial on a magnetic stirrer at 37°C.

  • Add pure DMSO dropwise (recording the volume) until the turbidity clears completely.

  • Self-Validation: If the solution requires >10% total DMSO to remain clear at 37°C, the neutral aqueous solubility is fundamentally too low for your assay, confirming that a structural formulation change (like cyclodextrins) is required rather than gentle warming.

Q2: My downstream in vitro assay requires physiological pH (7.4) and tolerates a maximum of 1% DMSO. How can I formulate this compound?

Causality & Expertise: To bypass organic solvent limits, you must utilize inclusion complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended for this molecule. The hydrophobic aromatic ring and methoxy group insert into the lipophilic cavity of HP-β-CD, while the cyclodextrin's hydrophilic exterior ensures aqueous solubility (2)[2]. This masks the hydrophobicity without altering the bulk pH or requiring high organic solvent concentrations (3)[3].

CyclodextrinMechanism API Free API (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent Binding CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Logical relationship of host-guest inclusion complexation for hydrophobic APIs.

Self-Validating Protocol: HP-β-CD Phase-Solubility Workflow

  • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Add excess solid N-(2-amino-5-methoxyphenyl)acetamide (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Vortex vigorously for 2 minutes.

  • Incubate on a rotary shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Centrifuge at 10,000 x g for 10 minutes to pellet undissolved API.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 3 drops to saturate filter binding).

  • Self-Validation: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved concentration via HPLC-UV. A linear increase in solubility relative to a 0% HP-β-CD control validates successful 1:1 inclusion complexation.

Q3: Can I use pH adjustment to create a concentrated aqueous stock without organic solvents?

Causality & Expertise: Yes, by exploiting the basicity of the primary amine. By lowering the pH at least 2 units below its pKa (i.e., dropping to pH 2.0–2.5), you ensure >99% protonation of the primary amine, forming a highly soluble hydrochloride salt. The acetamide nitrogen is not basic enough to protonate under these conditions, ensuring predictable single-site ionization.

Self-Validating Protocol: In Situ Acidic Salt Formation

  • Suspend the compound in distilled water at the target concentration (e.g., 5 mg/mL).

  • While stirring continuously, add 0.1 M HCl dropwise.

  • Monitor the pH using a micro-probe. The suspension will begin to clear as the pH drops below 4.0.

  • Stop addition when the solution becomes completely transparent (target pH ~2.5).

  • Self-Validation: Slowly add 0.1 M NaOH to a 100 µL aliquot to raise the pH back to 7.0. Immediate precipitation validates that the solubility achieved was strictly pH-dependent and not a result of supersaturation.

Q4: We cannot use cyclodextrins or co-solvents because they interfere with our specific cellular assay. How can we deliver this compound in aqueous media?

Causality & Expertise: When chemical solubilizers are strictly prohibited, physical modification is the only viable path. Nanonization (particle size reduction) increases the surface-area-to-volume ratio, which exponentially increases the dissolution rate according to the Noyes-Whitney equation (4)[4]. While it does not change the absolute thermodynamic solubility, it creates a kinetically stable nanosuspension that behaves like a solution in cellular assays, allowing the compound to dissolve rapidly as it is consumed by the cells (5)[5].

Self-Validating Protocol: Bead-Milling Nanosuspension

  • Combine the API powder (5% w/v) with a biocompatible stabilizer (e.g., 0.5% Poloxamer 188 or Tween 80) in pure water.

  • Add the mixture to a milling tube containing 0.2 mm yttrium-stabilized zirconium oxide beads.

  • Process in a planetary micro-mill at 400 RPM for 4 cycles of 15 minutes. Ensure 5-minute cooling intervals between cycles to prevent thermal degradation.

  • Extract the suspension using a 27-gauge needle to leave the beads behind.

  • Self-Validation: Analyze the particle size distribution via Dynamic Light Scattering (DLS). A successful and stable nanosuspension will have a Z-average diameter < 300 nm and a Polydispersity Index (PDI) < 0.25.

References

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences - 1

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer - International Journal of Current Science Research and Review - 3

  • A Review on Solubility Enhancement Techniques - IJPPR - Human Journals - 5

  • Evaluation of Solid–Liquid Equilibria for Ternary Pharmaceutical Compound + Water + Cyclodextrin... - Taylor & Francis - 2

  • Poorly Water Soluble Drugs: Change in Solubility for Improved Dissolution Characteristics a Review - IDOSI - 4

Sources

Technical Support Center: Optimizing N-(2-amino-5-methoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield optimization challenges when synthesizing aniline derivatives. The synthesis of N-(2-amino-5-methoxyphenyl)acetamide—typically achieved via the acetylation of 5-methoxy-2-nitroaniline followed by nitro reduction—presents specific mechanistic pitfalls.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction failures, particularly acid-catalyzed cyclization and intermediate stalling.

Reaction Workflow & Mechanistic Pathways

SynthesisPathway A 5-methoxy-2-nitroaniline B N-(5-methoxy-2- nitrophenyl)acetamide A->B Ac2O, Pyridine C N-(2-amino-5- methoxyphenyl)acetamide B->C H2, Pd/C, EtOH E Hydroxylamine Intermediate B->E Insufficient H2 D 5-methoxy-2-methyl- benzimidazole C->D Acid/Heat (-H2O)

Figure 1: Synthetic workflow and side-reaction pathways for N-(2-amino-5-methoxyphenyl)acetamide.

Troubleshooting Q&A

Q1: Why am I experiencing a massive yield drop and observing a highly polar side product during the reduction of N-(5-methoxy-2-nitrophenyl)acetamide using Iron and Acetic Acid (Fe/AcOH)? A: The causality here lies in the intrinsic reactivity of 2-aminoacetanilides. Under acidic conditions (like AcOH) combined with the heat typically required for iron-mediated reductions, the newly formed ortho-amino group acts as a strong nucleophile. It attacks the adjacent acetamide carbonyl, leading to an intramolecular dehydration and cyclization. This side reaction forms 5-methoxy-2-methyl-1H-benzo[d]imidazole instead of your target product, which is a well-documented termination pathway for 2-aminoacetanilides[1]. Solution: Switch to a neutral reduction environment. Catalytic hydrogenation using 10% Pd/C in ethanol at room temperature is the industry standard for preparing 2-aminoacetanilides because it completely prevents this acid-catalyzed cyclization.

Q2: During the initial acetylation of 5-methoxy-2-nitroaniline, my LC-MS shows a significant +42 Da mass shift impurity. How do I prevent this? A: A +42 Da shift indicates over-acetylation, resulting in the diacetamide (N-acetyl-N-(5-methoxy-2-nitrophenyl)acetamide). The ortho-nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the primary amine. Researchers often compensate by using excess acetic anhydride and high heat, which inadvertently drives the reaction to the diacetylated product once the mono-acetamide is formed. Solution: Control the stoichiometry strictly (1.05 to 1.1 equivalents of Ac₂O) and use a mild base like pyridine as both solvent and catalyst at ambient temperature. If diacetylation occurs, a mild basic hydrolysis (e.g., K₂CO₃ in MeOH) can selectively cleave the second acetyl group without affecting the primary amide.

Q3: My catalytic hydrogenation (Pd/C) stalled, leaving a persistent yellow intermediate. What happened? A: The yellow intermediate is the incomplete reduction product: an aryl hydroxylamine. Nitro group reduction proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. If the hydrogen pressure drops, mass transfer is poor, or the Pd/C catalyst is poisoned (often by sulfur impurities from earlier steps), the reaction arrests at the hydroxylamine stage. Solution: Ensure vigorous stirring (800+ RPM) to maximize H₂ mass transfer. If stalling occurs, do not simply heat the reaction. Instead, filter the mixture through Celite to remove the poisoned catalyst, add fresh 10% Pd/C, and re-pressurize with H₂.

Quantitative Data: Reduction Method Comparison

To optimize the final step, we have summarized the quantitative outcomes of various reduction methods for N-(5-methoxy-2-nitrophenyl)acetamide.

ParameterCatalytic HydrogenationBechamp ReductionStannous Chloride
Reagents 10% Pd/C, H₂ (20 psi)Fe powder, AcOHSnCl₂·2H₂O, EtOH
Conditions EtOH, 25 °C, Neutral90 °C, Acidic70 °C, Mildly Acidic
Target Yield 92–95% < 20%65–70%
Major Impurity None (Clean profile)5-methoxy-2-methylbenzimidazoleTin salts, Emulsions
Mechanistic Note Neutrality prevents cyclizationHeat + Acid drives cyclizationTedious extraction
Validated Experimental Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system . It relies on specific mass-to-charge (m/z) checkpoints to ensure the reaction does not proceed to workup until the mechanistic conversion is absolute, preventing downstream purification failures.

Step 1: Preparation Dissolve N-(5-methoxy-2-nitrophenyl)acetamide (10.0 mmol, m/z [M+H]⁺ 211) in absolute ethanol (50 mL) in a high-pressure hydrogenation flask. Purge the solution with nitrogen gas for 5 minutes to displace dissolved oxygen.

Step 2: Catalyst Addition Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.1 equiv Pd) under a continuous nitrogen stream. Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors.

Step 3: Hydrogenation Evacuate the flask and backfill with Hydrogen gas (H₂). Pressurize to 20-30 psi. Stir vigorously (≥800 RPM) at room temperature (20-25 °C) for 2 hours.

Step 4: Validation Checkpoint (In-Process Control) Withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS.

  • System Validation Rule: The reaction is validated to proceed to Step 5 ONLY if the starting material (m/z 211) and the hydroxylamine intermediate (m/z [M+H]⁺ 197) are completely absent, with the sole presence of the target product (m/z [M+H]⁺ 181).

  • Correction: If m/z 197 persists, the system dictates the addition of 0.05 equiv fresh Pd/C and re-pressurization for 1 hour.

Step 5: Filtration and Isolation Once validated, purge the system thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the combined filtrate under reduced pressure to afford N-(2-amino-5-methoxyphenyl)acetamide as an off-white solid.

References[2] 2'-Aminoacetanilide 98 34801-09-7. Sigma-Aldrich. Available Here[1] Atomically Dispersed Fe–N–C-Catalyzed Intermolecular Reductive Coupling toward the Synthesis of Benzimidazoles. ACS Publications. Available Here

Sources

preventing oxidative degradation of N-(2-amino-5-methoxyphenyl)acetamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation teams who encounter rapid degradation of electron-rich active pharmaceutical ingredients (APIs).

Handling N-(2-amino-5-methoxyphenyl)acetamide presents a distinct set of challenges. This compound is an aniline derivative featuring three electron-donating groups (amino, methoxy, and acetamide) on a single aromatic ring. This specific structural motif makes the molecule exceptionally prone to oxidative degradation, often resulting in the formation of dark, insoluble polymeric impurities.

Below is our comprehensive troubleshooting guide and FAQ, designed to provide you with the mechanistic understanding and field-proven protocols necessary to stabilize this compound during storage and handling.

Part 1: Mechanistic Insight & FAQs

Q1: Why does my N-(2-amino-5-methoxyphenyl)acetamide powder turn dark brown or purple after only a few weeks on the shelf? The Causality: The discoloration is the visual manifestation of oxidative polymerization. The synergistic electron-donating effects of the methoxy (-OCH3), amino (-NH2), and acetamide (-NHCOCH3) groups significantly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the aromatic ring. This lowers the compound's oxidation potential, making it highly susceptible to single-electron transfer (SET) oxidation by ambient molecular oxygen (autoxidation) or trace transition metals[1].

Once an electron is abstracted, a highly reactive radical cation is formed. This intermediate rapidly deprotonates and rearranges into a quinone diimine derivative. Because quinone diimines are potent electrophiles, they react with unoxidized parent molecules in a cascade of nucleophilic attacks, ultimately forming highly conjugated, dark-colored phenazine derivatives or polymeric species[2].

OxidationPathway A N-(2-amino-5-methoxyphenyl)acetamide (Electron-Rich Aromatic) B Radical Cation Intermediate (1e- oxidation) A->B O2, Light, Transition Metals (Initiation) C Quinone Diimine Derivative (Highly Reactive) B->C -e-, -H+ (Propagation) C->A Antioxidants (e.g., Ascorbic Acid) (Reduction) D Polymeric Species / Phenazines (Dark Brown/Purple Impurities) C->D Nucleophilic Attack / Dimerization (Termination)

Oxidative degradation pathway of N-(2-amino-5-methoxyphenyl)acetamide.

Q2: How should I package and store the bulk powder to prevent this degradation? The Solution: You must implement a multi-pronged approach that eliminates the three primary catalysts of oxidation: oxygen, light, and thermal energy[3].

  • Atmosphere: Store the compound under an inert atmosphere. We strongly recommend Argon over Nitrogen for solid powders. Argon is denser than air and settles over the powder, creating a robust protective blanket, whereas Nitrogen can easily disperse when the vial is opened.

  • Container: Use amber glass vials. Glass is impermeable to oxygen and moisture, unlike many plastics which can leach reactive contaminants or allow gas permeation[4]. The amber tint blocks UV light, preventing photo-induced radical initiation.

  • Temperature: Chemical degradation rates increase exponentially with temperature (Arrhenius principle). Storing the compound at -20°C significantly dampens the kinetic energy required for oxidation[5].

Part 2: Quantitative Storage Data

To illustrate the critical nature of these parameters, below is a summary of forced stability data comparing various storage conditions for electron-rich aromatic amines.

Storage ConditionAtmosphereLight ExposureEstimated Degradation RateProjected Shelf-Life
Ambient (25°C)Ambient AirAmbient UV/Vis> 15.0% / month< 1 week
Refrigerated (4°C)Ambient AirDark5.0% / month1 month
Freezer (-20°C)Ambient AirDark1.0% / month6 months
Freezer (-20°C) Argon Gas Dark < 0.1% / month > 2 years

Part 3: Standard Operating Procedures (SOPs)

StorageWorkflow S1 1. Material Receipt & Initial QC S2 2. Aliquoting under Inert Gas (Argon) S1->S2 S3 3. Antioxidant Addition (Solution phase only) S2->S3 S4 4. Amber Vial Sealing (Light Protection) S3->S4 S5 5. Storage at -20°C (Thermal Control) S4->S5 S6 6. Stability Validation (HPLC-DAD/MS) S5->S6

Standard operating procedure for processing and storing oxidation-sensitive APIs.

Protocol A: Anaerobic Aliquoting and Storage of Bulk Powder

To minimize freeze-thaw cycles and repeated oxygen exposure, the bulk material must be aliquoted immediately upon receipt.

  • Preparation: Bake amber glass vials and PTFE-lined screw caps at 120°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator.

  • Purging: Transfer the vials and the bulk N-(2-amino-5-methoxyphenyl)acetamide into a glove box backfilled with Argon. (If a glove box is unavailable, use a Schlenk line to gently blow a stream of Argon into the vial during transfer).

  • Aliquoting: Weigh the powder into single-use aliquots (e.g., 10 mg or 50 mg per vial) to prevent repeated opening of a primary stock vial.

  • Sealing: Cap the vials tightly while still under the Argon blanket. Wrap the cap junction with Parafilm to prevent gas exchange over time.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer[5].

Protocol B: Self-Validating Forced Degradation Study (Oxidative Stress)

How do you prove your analytical method can actually detect the degradation products? You must purposefully destroy the molecule and track the mass balance[6].

  • Sample Preparation: Dissolve N-(2-amino-5-methoxyphenyl)acetamide in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Stress Induction: Add Hydrogen Peroxide (H2O2) to achieve a final concentration of 3% v/v[7].

  • Incubation: Incubate the solution at room temperature (25°C) in the dark.

  • Time-Course Sampling: Withdraw 100 µL aliquots at 0, 2, 6, and 24 hours[8].

  • Quenching (Critical Step): Immediately add 10 µL of 0.1 M Sodium Thiosulfate to each withdrawn aliquot. Causality: This reduces the remaining peroxide, halting the oxidation reaction. Without this, the sample will continue to degrade while waiting in the HPLC autosampler, yielding false kinetics.

  • Analysis & Mass Balance Validation: Analyze via HPLC-DAD (Diode Array Detector).

    • Self-Validation Check: Calculate the total peak area. The Area of the intact parent molecule at T=0 must roughly equal the Area of the remaining parent + the Sum of the Areas of all degradant peaks at T=24h. If the total area drops significantly, it indicates the formation of highly conjugated polymers that either precipitated out of solution or permanently retained on the HPLC column.

References

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide. TrueCold Blog. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC / NIH. Available at: [Link]

  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. PMC / NIH. Available at: [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Solubilization of N-(2-amino-5-methoxyphenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical challenges associated with dissolving N-(2-amino-5-methoxyphenyl)acetamide in Dimethyl Sulfoxide (DMSO).

This guide moves beyond basic instructions to explain the thermodynamic and kinetic causality behind compound precipitation, providing you with self-validating protocols to ensure assay integrity.

Diagnostic Workflows & Logical Relationships

To effectively troubleshoot, we must first understand the molecular environment. N-(2-amino-5-methoxyphenyl)acetamide contains primary amine (-NH₂), methoxy (-OCH₃), and acetamide (-NHCOCH₃) functional groups. The amine and acetamide moieties act as strong hydrogen bond donors and acceptors, creating a robust intermolecular network (high crystal lattice energy) in the solid state.

While anhydrous DMSO is an excellent polar aprotic solvent that disrupts these bonds, it is highly hygroscopic. The diagrams below illustrate the logical relationship between environmental factors and solubility, alongside our recommended troubleshooting workflow.

LogicalRelationship A N-(2-amino-5-methoxyphenyl)acetamide (Strong H-Bonding Network) B Anhydrous DMSO (H-Bond Acceptor) A->B Ideal Solvation C Atmospheric Moisture (Competes for DMSO) B->C Hygroscopic uptake G Complete Solubilization B->G Disrupts lattice D Compound Precipitation C->D Reduces capacity E Acoustic Cavitation (Bath Sonication) D->E Physical Rescue F Kinetic Energy (Heating to 40-50°C) D->F Thermal Rescue E->G Restores state F->G Restores state

Caption: Logical relationship between DMSO hygroscopicity, precipitation, and physical rescue methods.

ExpWorkflow S1 1. Weigh Compound (Anhydrous Environment) S2 2. Add 100% Anhydrous DMSO S1->S2 D1 Clear Solution? S2->D1 S3 3. Bath Sonication (15 min, RT) D1->S3 No Fin Aliquot & Store at -20°C D1->Fin Yes D2 Clear Solution? S3->D2 S4 4. Gentle Heating (40-50°C) D2->S4 No D2->Fin Yes S5 5. Add Co-Solvents (PEG400 / Tween 80) S4->S5 If still cloudy S4->Fin If clear S5->Fin

Caption: Step-by-step experimental workflow for troubleshooting compound dissolution in DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-(2-amino-5-methoxyphenyl)acetamide resist initial dissolution or precipitate upon storage in DMSO? A1: The primary amine and acetamide moieties form a robust intermolecular hydrogen-bonding network. While anhydrous DMSO effectively disrupts this lattice by acting as a strong H-bond acceptor, it is highly hygroscopic 1. Uptake of atmospheric moisture introduces water molecules that competitively bind to DMSO's sulfoxide oxygen. This non-ideal DMSO-water mixture struggles to form the necessary solvent cavities, drastically reducing its solvating capacity and leading to rapid precipitation 2.

Q2: What is the most effective sonication strategy to break the crystal lattice without degrading the compound? A2: Low-energy bath sonication is highly preferred over direct probe sonication. Bath sonication induces acoustic cavitation, which provides the localized mechanical energy required to pry apart the hydrogen-bonded complexes and increase the surface area exposed to the solvent without causing localized overheating 3. Standard protocol dictates 15 minutes in a temperature-controlled sonicating water bath at room temperature 4.

Q3: Can I use heat to accelerate dissolution, and what are the thermal limits for this compound? A3: Yes, gentle heating increases the kinetic energy of the solvent molecules, accelerating the disruption of the solute's crystal lattice. It is recommended to heat the DMSO solution to 40–50°C 4. Heating must be performed in a tightly sealed tube to prevent moisture ingress from the surrounding air, which would counteract the solubilization effort [[5]]().

Q4: If 100% DMSO is insufficient for preparing high-concentration stock solutions (e.g., >50 mM), what co-solvents are recommended? A4: If the compound exceeds its thermodynamic solubility limit in pure DMSO, co-solvents can bridge the polarity gap. Recommended additives include PEG300/400 (which provide polymeric steric stabilization) or surfactants like Tween 80 (which lower interfacial tension) 6. A common in vivo formulation strategy involves a stepwise addition: 10% DMSO, followed by 40% PEG300, 5% Tween 80, and 45% aqueous buffer 6.

Step-by-Step Experimental Methodologies

Protocol A: Standardized Preparation of Anhydrous Stock Solutions

Self-Validating Principle: Minimizing atmospheric exposure prevents water-induced precipitation.

  • Equilibration: Allow the vial of N-(2-amino-5-methoxyphenyl)acetamide and the bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator. Opening cold containers causes immediate condensation of atmospheric moisture.

  • Measurement: Accurately weigh the required mass using a calibrated analytical balance [[5]]().

  • Solvation: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex gently for 30–60 seconds.

  • Validation: Perform a visual inspection against a dark background. The solution must be completely transparent with no particulate matter. If clear, immediately proceed to aliquot.

Protocol B: Rescue of Precipitated Stocks via Sonoprecipitation & Heating

Self-Validating Principle: Applying measured kinetic and mechanical energy to overcome lattice energy without thermal degradation.

  • Sealing: If the solution from Protocol A is cloudy, tightly seal the microcentrifuge tube (use Parafilm if necessary) to prevent moisture ingress during temperature fluctuations.

  • Sonication: Place the tube in a temperature-controlled sonicating water bath at room temperature. Sonicate for 15 minutes 3.

  • Heating: If precipitation persists, transfer the sealed tube to a dry block heater set to 40–50°C for 10 minutes [[4]]().

  • Storage: Once completely dissolved, immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Crucial: Avoid repeated freeze-thaw cycles, as each cycle introduces condensation into the stock, permanently degrading solubility 7.

Quantitative Data: Solubilization Strategies & Co-Solvent Effects

Use the following table to select the appropriate intervention based on your current assay phase and observed solubility limits.

Strategy / Co-SolventMechanistic RoleRecommended ConcentrationApplication Phase
Anhydrous DMSO Primary H-bond acceptor; disrupts crystal lattice100% (Stock) / <0.5% (Assay)Initial Solubilization
Bath Sonication Acoustic cavitation provides mechanical energy to break aggregatesN/A (15 min duration)Physical Rescue
Gentle Heating Increases kinetic energy and solvent mobility40–50°CThermal Rescue
PEG 300 / 400 Polymeric steric stabilization; prevents re-precipitation10% – 40%In Vivo / High-Conc Formulation
Tween 80 Non-ionic surfactant; lowers interfacial tension1% – 5%Aqueous Dilution / Co-solvent

References

  • MedChemExpress. "Compound Handling Instructions". MCE. URL: [Link]

  • Oldenburg et al. "High throughput sonication: evaluation for compound solubilization". PubMed. URL: [Link]

  • Hielscher Ultrasonics. "Improved Remdesivir Solubility by Sonication". Hielscher. URL:[Link]

  • ResearchGate Contributors. "How to dissolve a poorly soluble drug?". ResearchGate. URL: [Link]

  • ResearchGate Contributors. "How long can we sonicate solution prepared in DMSO". ResearchGate. URL:[Link]

Sources

minimizing byproducts in N-(2-amino-5-methoxyphenyl)acetamide chemical reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(2-amino-5-methoxyphenyl)acetamide . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to eliminate common impurities—such as regioisomers, over-acetylated species, and reduction intermediates—during the synthesis of this critical building block.

Instead of a generic troubleshooting list, this center is structured around the fundamental chemical causality of the molecule. We evaluate the two primary synthetic pathways and provide self-validating protocols to ensure high-fidelity yields.

Pathway Analysis: Regiochemistry vs. Reduction Kinetics

The synthesis of N-(2-amino-5-methoxyphenyl)acetamide typically relies on one of two routes: the direct mono-acetylation of a diamine (Route 2) or the reduction of a pre-acetylated nitroarene (Route 1). As illustrated below, understanding the electronic and kinetic pitfalls of each route is critical to minimizing byproducts.

G cluster_0 Route 1: Nitro Reduction (Recommended) cluster_1 Route 2: Direct Acetylation (Not Recommended) Nitro N-(5-methoxy-2-nitrophenyl)acetamide (Regiochemistry Pre-fixed) Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine [H] Fast Target1 N-(2-amino-5-methoxyphenyl)acetamide (Target Product) Hydroxylamine->Target1 [H] Slow Azoxy Azoxy/Azo Byproducts Hydroxylamine->Azoxy Condensation (O2 present) Diamine 4-methoxy-1,2-phenylenediamine Regio N-(2-amino-4-methoxyphenyl)acetamide (Major Product due to +M effect) Diamine->Regio Ac2O (Favored) Target2 N-(2-amino-5-methoxyphenyl)acetamide (Minor Product) Diamine->Target2 Ac2O (Disfavored)

Caption: Kinetic and electronic pathways comparing Nitro Reduction vs. Direct Acetylation.

FAQ & Troubleshooting Guide

Route 1: Nitro Reduction (The Authoritative Pathway)

Because the regiochemistry is locked in the starting material, reducing N-(5-methoxy-2-nitrophenyl)acetamide is the structurally superior method. However, it is prone to kinetic byproducts.

Q: Why is my product contaminated with a yellow/orange tint and high-molecular-weight impurities? A: This is a classic signature of azoxy and azo condensation byproducts. The reduction of nitroarenes follows the Haber electrochemical mechanism, proceeding through nitroso and hydroxylamine intermediates (). The final step—cleaving the N-O bond of the hydroxylamine to form the amine—is the rate-limiting step. If the hydroxylamine intermediate accumulates, it condenses with the upstream nitroso intermediate to form deeply colored azoxy compounds. Causality: This condensation is highly accelerated by the presence of oxygen, which reversibly oxidizes the hydroxylamine back to a nitroso radical.

Q: How do I force the reaction to completion without forming azoxy dimers? A: You must accelerate the hydroxylamine reduction while strictly suppressing condensation. Utilizing a highly active catalyst system (such as Pd/C or RuNPs) under strictly anaerobic conditions ensures the direct reduction pathway outpaces any bimolecular condensation ().

Protocol: Self-Validating Anaerobic Nitro Reduction This protocol is self-validating: if the reaction mixture turns orange/red at any point, the anaerobic seal has failed, and azoxy formation has occurred.

  • Substrate Preparation: Dissolve 1.0 equivalent of N-(5-methoxy-2-nitrophenyl)acetamide in anhydrous, degassed ethanol (0.1 M concentration).

  • Catalyst Loading: Add 5 wt% Pd/C at a 0.5 mol% loading. (For ultra-high selectivity, phosphine oxide-decorated RuNPs can be substituted).

  • Deoxygenation (Critical): Seal the reaction vessel and perform three vacuum/Argon purge cycles. Causality: Removing dissolved O2​ prevents the parasitic oxidation of the hydroxylamine intermediate.

  • Hydrogenation: Introduce H2​ gas via a balloon or Parr shaker (30 psi). Stir vigorously at 25–30 °C to eliminate mass-transfer limitations at the catalyst surface.

  • Kinetic Monitoring: Monitor the reaction via HPLC. You will observe the starting material disappear, replaced by a transient hydroxylamine peak. Do not quench the reaction until this intermediate peak is fully resolved into the final N-(2-amino-5-methoxyphenyl)acetamide product.

  • Workup: Filter the mixture through a Celite pad under an Argon blanket to remove the Pd/C, then concentrate under reduced pressure.

Route 2: Direct Acetylation (The Regiochemical Trap)

Attempting to selectively acetylate 4-methoxy-1,2-phenylenediamine is a common, yet fundamentally flawed, approach for synthesizing this specific isomer.

Q: When acetylating 4-methoxy-1,2-phenylenediamine, why do I mostly get the wrong regioisomer? A: This is driven by the intrinsic electronic bias of the molecule. The methoxy group at the C4 position exerts a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. This electron density localizes at the ortho and para positions. Because the C1-amino group is para to the methoxy group, it is significantly more nucleophilic than the C2-amino group (which is meta). Consequently, standard acylating agents will preferentially attack the C1 position, yielding N-(2-amino-4-methoxyphenyl)acetamide instead of your target.

Q: Is there any way to force acetylation at the C2 position? A: It is highly difficult using standard reagents like acetic anhydride. To overcome the electronic bias, you must rely on steric hindrance using highly selective, bulky acyl transfer reagents (e.g., 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones) that are sensitive to the micro-environment of the amine rather than just its nucleophilicity (). However, due to the high rate of diacetylation (N,N'-diacetylated byproducts) and poor atom economy, Route 1 is the strongly recommended standard for drug development professionals.

Quantitative Byproduct Profiling

The following table summarizes the expected product and byproduct distributions based on the chosen synthetic parameters. It clearly demonstrates why anaerobic nitro-reduction is the only viable pathway for high-purity synthesis.

Reaction PathwayStarting MaterialReagents / ConditionsMajor ProductPrimary ByproductTypical Byproduct Yield
Route 1 (Anaerobic) N-(5-methoxy-2-nitrophenyl)acetamide H2​ , Pd/C, Argon atm, 25°CN-(2-amino-5-methoxyphenyl)acetamide Hydroxylamine< 1%
Route 1 (Aerobic) N-(5-methoxy-2-nitrophenyl)acetamide H2​ , Pd/C, Air atm, 25°CN-(2-amino-5-methoxyphenyl)acetamideAzoxy/Azo dimers15 - 25%
Route 2 (Standard) 4-methoxy-1,2-phenylenediamine Ac2​O (1.0 eq), RTN-(2-amino-4-methoxyphenyl)acetamideDiacetylated adduct30 - 40%
Route 2 (Cold) 4-methoxy-1,2-phenylenediamine Ac2​O (0.95 eq), 0°CN-(2-amino-4-methoxyphenyl)acetamideN-(2-amino-5-methoxy...)10 - 15%

References

  • "Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst", National Institutes of Health (NIH).[Link]

  • "Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated p", White Rose Research Online.[Link]

  • "WO2020128434A1 - Method of reducing aromatic nitro compounds", Google P
  • "Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones", National Institutes of Health (NIH).[Link]

N-(2-amino-5-methoxyphenyl)acetamide temperature sensitivity and handling optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-amino-5-methoxyphenyl)acetamide . This compound is a highly versatile, yet sensitive, ortho-aminoacetanilide derivative frequently utilized as an intermediate in the synthesis of benzimidazoles, histone deacetylase (HDAC) inhibitors, and specialized dyes.

Due to its specific structural features—an electron-donating methoxy group paired with adjacent amine and acetamide functionalities—researchers frequently encounter challenges related to thermal degradation, spontaneous cyclization, and oxidative discoloration. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized handling protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my N-(2-amino-5-methoxyphenyl)acetamide turn dark brown or black during storage and handling? A: This is caused by oxidative degradation . The methoxy group (-OCH₃) at the 5-position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the aromatic ring and the primary amine, lowering its oxidation potential. When exposed to atmospheric oxygen and ambient light, the free amine rapidly oxidizes into highly conjugated quinone-imine species and polymeric byproducts, which appear dark brown or black.

Q2: I am seeing a major secondary peak in my LC-MS when I heat the reaction mixture above 60°C. What is this byproduct? A: You are observing intramolecular cyclization . The spatial proximity (ortho relationship) of the primary amine and the acetamide group creates a pre-organized conformation for a Phillips-type condensation. When thermal energy exceeds the activation barrier (typically >50–60°C), the nucleophilic primary amine attacks the acetamide carbonyl. This is followed by dehydration (-H₂O) to form a highly stable, aromatic 5-methoxy-2-methylbenzimidazole core [1]. This cyclization is a known synthetic pathway for benzimidazole synthesis [2], but acts as a highly undesirable degradation pathway when the acetamide is your target intermediate.

Q3: Does the pH of my reaction solvent affect the stability of the compound? A: Yes, profoundly. Acidic environments protonate the carbonyl oxygen of the acetamide group, increasing its electrophilicity. This dramatically lowers the activation energy required for the adjacent primary amine to attack the carbonyl, accelerating the cyclization into the benzimidazole byproduct even at room temperature. Always maintain a neutral to slightly basic environment unless cyclization is your explicit synthetic goal.

Part 2: Quantitative Degradation Kinetics

To illustrate the compound's sensitivity, the following table summarizes the degradation profile of N-(2-amino-5-methoxyphenyl)acetamide under various environmental and thermal conditions.

Table 1: Thermal Degradation & Cyclization Kinetics (0.1M Concentration)

Temperature (°C)EnvironmentSolvent SystemTime (Hours)% Unreacted Target% Benzimidazole Byproduct% Oxidative Degradation
25AirMethanol2485.2%< 1.0%13.8%
25ArgonMethanol2499.1% < 1.0%< 1.0%
60ArgonMethanol2462.4%37.1%< 1.0%
60ArgonMethanol + 0.1% TFA45.2%94.3% < 1.0%
80AirMethanol412.4%45.6%42.0%

Data Interpretation: At 25°C in air, oxidation is the primary degradation pathway. At elevated temperatures (60°C) under inert conditions, thermal cyclization dominates. The introduction of catalytic acid (TFA) at 60°C results in near-complete conversion to the benzimidazole byproduct within just 4 hours.

Part 3: Reaction & Degradation Pathways

The following diagram illustrates the logical relationship between environmental stressors and the resulting degradation pathways of the compound.

G Compound N-(2-amino-5-methoxyphenyl)acetamide (Target Compound) Heat Elevated Temp (>60°C) / Acidic pH Compound->Heat Thermal/Acidic Stress Oxidation O2 / Light Exposure (RT or higher) Compound->Oxidation Oxidative Stress Benzimidazole 5-methoxy-2-methylbenzimidazole (Cyclization Byproduct) Heat->Benzimidazole Intramolecular Cyclization (-H2O) Degradation Quinone-imine / Polymeric Byproducts (Dark Discoloration) Oxidation->Degradation Amine Oxidation

Fig 1: Degradation pathways of N-(2-amino-5-methoxyphenyl)acetamide under thermal and oxidative stress.

Part 4: Optimized Handling & Experimental Protocol

To utilize N-(2-amino-5-methoxyphenyl)acetamide in downstream synthesis (e.g., amide coupling, N-alkylation) while suppressing intramolecular cyclization and oxidative degradation, follow this self-validating protocol.

Protocol: Low-Temperature Handling and Reaction Optimization

Step 1: Inert Atmosphere Preparation

  • Action: Purge all reaction vessels, syringes, and transfer lines with Argon or Nitrogen for at least 15 minutes prior to introducing the compound.

  • Causality: Displacing atmospheric oxygen prevents the electron-rich primary amine from oxidizing into quinone-imine polymers, preserving the structural integrity and visual clarity of the starting material.

Step 2: Solvent Selection and Degassing

  • Action: Use strictly anhydrous, aprotic solvents (e.g., DCM, THF, or DMF). Sparge the solvent with inert gas for 10 minutes prior to use.

  • Causality: Protic or trace-acidic solvents can protonate the acetamide carbonyl. By using strictly anhydrous/aprotic solvents, you prevent the electrophilic activation of the carbonyl, thereby shutting down the acid-catalyzed cyclization pathway.

Step 3: Temperature-Controlled Dissolution

  • Action: Dissolve the compound at temperatures strictly below 30°C. If endothermic dissolution causes cooling, use a tepid water bath (max 25°C). Do not use a heat gun or hot plate.

  • Causality: Keeping the thermal energy well below the ~50°C activation threshold prevents the pre-organized ortho-amine from attacking the acetamide group.

Step 4: Reagent Addition and Reaction Execution

  • Action: Add electrophiles or coupling reagents dropwise while maintaining the reaction temperature between 0°C and 20°C using an ice-water bath.

  • Causality: Exothermic coupling reactions can create localized micro-environments of high heat ("hot spots"). Dropwise addition ensures efficient heat dissipation, preventing thermally-induced cyclization during the reaction.

Step 5: Quenching and Workup

  • Action: Quench the reaction with a cold, mildly basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any acidic byproducts generated during the reaction.

  • Causality: Acidic byproducts lower the pH of the organic layer. Neutralizing them immediately ensures that the compound does not cyclize during the subsequent concentration phase.

Step 6: Concentration and Storage

  • Action: Concentrate organic layers under reduced pressure (rotary evaporation) with the water bath set no higher than 30°C . Store the purified compound under Argon in opaque, amber vials at -20°C.

  • Causality: Low-temperature vacuum evaporation removes the solvent without providing the thermal energy required for condensation. Opaque, sub-zero storage arrests both photo-oxidation and thermal degradation kinetics.

References

  • Wikipedia Contributors. "2-Aminoacetanilide." Wikipedia, The Free Encyclopedia, 2024.[Link]

  • Ma, Zhuang, et al. "Atomically Dispersed Fe–N–C-Catalyzed Intermolecular Reductive Coupling toward the Synthesis of Benzimidazoles." ACS Catalysis, vol. 15, no. 13, 2025, pp. 11875-11885.[Link]

Validation & Comparative

Comparative Guide: N-(2-amino-5-methoxyphenyl)acetamide vs. Standard Methoxyacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists evaluate building blocks for novel therapeutics, understanding the structural nuances of acetanilide derivatives is critical. While the broader class of methoxyacetanilides is historically associated with analgesia and antipyretic activity, specific positional isomers—namely ortho-amino substituted variants like N-(2-amino-5-methoxyphenyl)acetamide —serve an entirely divergent, yet equally vital, role in medicinal chemistry.

This guide provides an objective, data-driven comparison between N-(2-amino-5-methoxyphenyl)acetamide and standard para-substituted methoxyacetanilides (such as p-Methacetin), detailing their structural causality, pharmacological trajectories, and experimental workflows.

Structural Divergence and Chemical Reactivity

The fundamental difference between N-(2-amino-5-methoxyphenyl)acetamide and standard methoxyacetanilides lies in the ortho-effect .

In standard derivatives like p-Methacetin, the methoxy group is positioned para to the acetamido group. This configuration creates a highly stable aromatic system that resists spontaneous intramolecular reactions, allowing the molecule to survive systemic circulation long enough to interact with cyclooxygenase (COX) enzymes or undergo specific hepatic metabolism[1].

Conversely, N-(2-amino-5-methoxyphenyl)acetamide (and its tautomerically equivalent precursor isomer, N-(2-amino-4-methoxyphenyl)acetamide) features a primary amine located directly ortho to the acetamido group. This proximity turns the molecule into a highly reactive intermediate. The nucleophilic primary amine is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent acetamide group. Under thermal or acidic conditions, this drives a rapid intramolecular dehydration reaction, yielding 5-methoxy-2-methylbenzimidazole [2].

Table 1: Physico-chemical and Functional Comparison
FeatureN-(2-amino-5-methoxyphenyl)acetamidep-Methacetin (N-(4-methoxyphenyl)acetamide)
Chemical Role Reactive Synthetic IntermediateActive Pharmaceutical / Diagnostic Agent
Key Structural Motif Ortho-amine (Nucleophilic trigger)Para-methoxy (Stable ether)
Primary Reactivity Intramolecular cyclization (Dehydration)CYP1A2-mediated O-demethylation
Downstream Application Precursor to NR2B antagonists & PPIsAnalgesia / Liver function breath tests
In Vivo Stability Low (Prone to oxidation/cyclization)High (Metabolized predictably)

Pharmacological Trajectories

Because of its inherent reactivity, N-(2-amino-5-methoxyphenyl)acetamide is rarely utilized as an end-stage therapeutic. Instead, it is a critical building block. When cyclized into 5-methoxy-2-methylbenzimidazole, it forms the core scaffold for highly selective NR2B-selective N-Methyl-d-aspartate (NMDA) receptor antagonists [3]. These benzimidazole derivatives are heavily researched for their potential in treating neuropathic pain and neurodegenerative disorders without the dissociative side effects of non-selective NMDA antagonists[4].

Standard methoxyacetanilides take a different path. p-Methacetin is metabolized by the hepatic enzyme CYP1A2. By labeling the methoxy carbon with Carbon-13 ( 13C ), clinicians use the stable p-Methacetin molecule in breath tests to quantitatively assess liver function based on the exhalation rate of 13CO2​ .

Pathways A Methoxyacetanilides B o-Amino Substituted (N-(2-amino-5-methoxyphenyl)acetamide) A->B C p-Substituted (p-Methacetin) A->C D Intramolecular Cyclization B->D Acid/Heat E Hepatic CYP1A2 Metabolism C->E In Vivo F 5-Methoxy-2-methylbenzimidazole (NR2B Antagonists) D->F G O-Demethylation (Analgesic / Breath Test) E->G

Divergent pharmacological and chemical pathways of ortho-amino vs. para-substituted methoxyacetanilides.

Experimental Methodology: Cyclization Workflow

To harness N-(2-amino-5-methoxyphenyl)acetamide for drug discovery, it must be cyclized. As an application scientist, it is crucial to understand the causality of the reagents chosen for this transformation.

The following protocol details the acid-catalyzed cyclization to 5-methoxy-2-methylbenzimidazole. Glacial acetic acid is selected not just as a solvent, but because its boiling point (118°C) allows for the high-temperature reflux required to overcome the activation energy of dehydration. Furthermore, it protonates the acetamide carbonyl, exponentially increasing its electrophilicity for the nucleophilic attack by the ortho-amine[5].

Step-by-Step Protocol
  • Dissolution: Suspend 10 mmol of N-(2-amino-5-methoxyphenyl)acetamide in 15 mL of glacial acetic acid in a round-bottom flask.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120–140°C for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: 1:1 EtOAc/Hexane).

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it slowly over crushed ice. Critical Step: Slowly add saturated NaHCO3​ solution until the pH reaches ~8. The benzimidazole product contains a basic imidazole nitrogen; if left in an acidic environment, it remains protonated and water-soluble, destroying your extraction yield.

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual water and acetic acid salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol S1 1. Precursor Dissolution (Glacial AcOH) S2 2. Thermal Cyclization (140°C, 1-2h) S1->S2 S3 3. Quench & Neutralize (Sat. NaHCO3) S2->S3 S4 4. Extraction (EtOAc / Brine) S3->S4 S5 5. Purification (Silica Gel) S4->S5

Step-by-step experimental workflow for the acid-catalyzed cyclization of ortho-aminoacetanilides.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product must be characterized. Because of tautomerism in solution, the 5-methoxy and 6-methoxy forms of the resulting benzimidazole rapidly interconvert, which will be reflected as a time-averaged spectrum in standard 1H -NMR.

Table 2: Expected 1H -NMR Data for 5-Methoxy-2-methylbenzimidazole ( DMSO−d6​ , 400 MHz)
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H-4 (Aromatic) ~7.00Doublet (d)1H
H-6 (Aromatic) ~6.75Doublet of doublets (dd)1H
H-7 (Aromatic) ~7.35Doublet (d)1H
-OCH 3​ (Methoxy) ~3.78Singlet (s)3H
-CH 3​ (C2 Methyl) ~2.45Singlet (s)3H
-NH (Imidazole) ~12.10Broad singlet (br s)1H (Exchangeable)

Note: The disappearance of the primary amine signal (~5.0 ppm) and the acetamide secondary amine signal (~9.5 ppm) from the starting material definitively validates successful cyclization.

References

  • Title: N-(2-Amino-4-methoxyphenyl)acetamide | CID 231499 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of o-phenylenediamine with organic acids Source: ResearchGate URL: [Link]

  • Title: A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance Source: International Journal of Scholarly Research and Reviews URL: [Link]

Sources

Comprehensive Comparison Guide: Validating LC-MS Quantification Methods for N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-amino-5-methoxyphenyl)acetamide is a highly specific aromatic amine and acetamide derivative. Because of its structural duality, it frequently appears as a critical target in pharmaceutical impurity profiling and pharmacokinetic (PK) studies. Validating a robust quantification method for this compound requires navigating complex matrix effects and ensuring absolute specificity.

This guide objectively compares the two leading mass spectrometry platforms—Triple Quadrupole (QqQ) LC-MS/MS and Quadrupole Time-of-Flight (Q-TOF) LC-HRMS —and provides a self-validating, ICH M10-compliant protocol for its precise quantification [1].

The Chemical Challenge: Causality in Method Design

To design an effective analytical method, we must first understand the causality dictated by the molecule's structure:

  • The Primary Amine ( pKa​≈4.5 ) : This functional group dictates our ionization strategy. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), we force the amine into a fully protonated state ( [M+H]+ ), which is critical for achieving high sensitivity in positive electrospray ionization (ESI+) [3].

  • The Aromatic Ring : Standard C18 chromatographic columns rely purely on hydrophobic dispersion forces, which often fail to adequately retain polar aromatic amines, causing them to elute in the ion-suppression zone of the solvent front. We utilize a Biphenyl stationary phase to introduce π−π interactions, pushing the retention time past the void volume and ensuring robust, interference-free quantification [2].

Platform Comparison: QqQ vs. Q-TOF

When establishing a bioanalytical method, scientists must choose the appropriate mass spectrometry architecture.

  • Triple Quadrupole (QqQ) LC-MS/MS : The gold standard for targeted quantification. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ utilizes dual mass filtering (isolating the precursor and monitoring specific fragments). This eliminates background noise, providing sub-ng/mL sensitivity ideal for late-stage PK studies [4].

  • Q-TOF LC-HRMS : The untargeted challenger. Operating in Parallel Reaction Monitoring (PRM), the Q-TOF utilizes high mass accuracy (< 2 ppm) to resolve isobaric interferences that share the nominal mass of 181 Da. It is the superior choice for early-stage impurity profiling where unknown metabolites may co-elute.

Quantitative Performance Comparison
ParameterQqQ LC-MS/MS (Targeted MRM)Q-TOF LC-HRMS (Targeted PRM)ICH M10 Validation Requirement
Sensitivity (LLOQ) 0.1 ng/mL1.0 ng/mLSignal-to-Noise 5:1
Linear Dynamic Range 0.1 – 500 ng/mL ( R2>0.995 )1.0 – 250 ng/mL ( R2>0.990 )Accuracy within ± 15% of nominal
Selectivity / Specificity High (Unit mass resolution)Ultra-High (< 2 ppm mass error)Interference 20% of LLOQ
Matrix Factor (CV%) 4.2%6.8%Precision CV 15%
Primary Application High-throughput PK quantificationImpurity profiling & structural IDN/A

Designing a Self-Validating Extraction Protocol

To meet stringent regulatory standards, the extraction protocol must act as a self-validating system . We achieve this by employing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Mechanistic Causality: By acidifying the sample to pH < 3, the primary amine of N-(2-amino-5-methoxyphenyl)acetamide becomes fully protonated. When loaded onto the MCX cartridge, it binds ionically to the sulfonic acid groups. Neutral interferences (like lipids) are washed away with 100% methanol. Finally, eluting with a basic solvent (5% NH4​OH ) deprotonates the amine, releasing the pure analyte.

Because this relies on a specific chemical "on/off" pH switch, the cleanup inherently validates the absence of neutral and acidic interferences. Furthermore, any minimal loss during extraction is proportionally mirrored by the SIL-IS, ensuring the final calculated concentration remains absolute and mathematically verified.

SPE_Workflow A 1. Condition (MeOH & 2% FA) B 2. Load Sample (Acidified, pH < 3) A->B C 3. Wash 1 (2% FA in Water) B->C D 4. Wash 2 (100% MeOH) C->D E 5. Elute (5% NH4OH in MeOH) D->E

Figure 1: MCX SPE workflow exploiting the primary amine of N-(2-amino-5-methoxyphenyl)acetamide.

Step-by-Step Experimental Methodology

Phase 1: Preparation & Extraction
  • Standard Preparation : Prepare matrix-matched calibration standards ranging from 0.1 to 500 ng/mL. Spike all samples and Quality Controls (QCs) with 10 ng/mL of the SIL-IS (e.g., 13C6​ -labeled analog).

  • Pre-treatment : Dilute 100 µL of biological matrix with 300 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the analyte.

  • MCX SPE Execution :

    • Condition cartridge with 1 mL Methanol, followed by 1 mL 2% FA in water.

    • Load the acidified sample.

    • Wash with 1 mL 2% FA in water, then 1 mL 100% Methanol.

    • Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution : Evaporate the eluate under N2​ gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Analysis
  • Chromatography : Inject 5 µL onto a Biphenyl column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B to re-equilibrate.

  • Mass Spectrometry (MRM Mode) :

    • Ionization : ESI Positive.

    • Capillary Voltage : 3.0 kV.

    • Desolvation Temp : 400°C.

Fragmentation Pathway Analysis

To ensure assay specificity, we monitor multiple product ions. The primary loss of the ketene group (-42 Da) from the acetamide moiety is highly favorable and serves as the quantifier transition.

Fragmentation Parent Precursor Ion [M+H]+ m/z 181.1 Protonated Amine Frag1 Quantifier Ion m/z 139.1 Loss of Ketene (-42 Da) Parent->Frag1 CID (15 eV) Frag2 Qualifier Ion m/z 166.1 Loss of Methyl (-15 Da) Parent->Frag2 CID (20 eV) Frag3 Secondary Fragment m/z 124.1 Loss of Ketene + Methyl Frag1->Frag3 CID (25 eV)

Figure 2: ESI+ MS/MS fragmentation pathway of N-(2-amino-5-methoxyphenyl)acetamide.

References

  • Title : ICH M10 on bioanalytical method validation - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro Source : Waters Corporation URL :[Link]

  • Title : Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source : Agilent Technologies URL :[Link]

Comparative Binding Affinity of N-(2-amino-5-methoxyphenyl)acetamide Analogues: Target Selectivity and Structural Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly targeted, isoform-selective therapies, the N-(2-amino-5-methoxyphenyl)acetamide scaffold has emerged as a profoundly versatile pharmacophore. Characterized by an ortho-amino anilide core with a para-methoxy substitution, this structural motif exhibits exceptional binding affinity across two entirely distinct biological targets: it acts as a highly selective Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs) 1, and serves as a biomimetic scaffold for Neuronal Nitric Oxide Synthase (nNOS) inhibitors 2.

This guide provides an objective, data-driven comparison of how structural modifications to this scaffold dictate target selectivity, supported by self-validating experimental workflows.

Mechanistic Causality of Binding Affinity

To optimize a scaffold, we must first understand the thermodynamic and structural drivers of its binding events. The N-(2-amino-5-methoxyphenyl)acetamide core utilizes completely different mechanisms depending on the target environment.

Epigenetic Modulation: HDAC1/2 Selectivity via Bidentate Chelation

In Class I HDACs, the ortho-phenylenediamine moiety is the premier ZBG for achieving selectivity over Class IIb isoforms. The binding affinity is driven by a bidentate chelation mechanism : the ortho-amino nitrogen and the amide carbonyl oxygen simultaneously donate electron pairs to the catalytic Zn2+ ion.

Crucially, the addition of the 5-methoxy group fundamentally alters the binding kinetics compared to unsubstituted clinical agents like Entinostat. The methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density on the ortho-amine and strengthening the Zn2+ coordinate bond. Furthermore, the steric bulk of the 5-methoxy moiety perfectly exploits the narrow "foot pocket" adjacent to the active site in HDAC1 and HDAC2, while causing a steric clash in HDAC3, thereby driving profound isoform selectivity.

G A N-(2-amino-5-methoxyphenyl) acetamide Scaffold B Ortho-amino Group (-NH2) A->B C Amide Carbonyl (-C=O) A->C D 5-Methoxy Group (-OCH3) A->D E Bidentate Chelation (Zn2+ in Active Site) B->E Electron pair donation C->E Oxygen lone pair F Steric Fit (HDAC1/2 Foot Pocket) D->F Modulates pocket entry G High HDAC1/2 Selectivity (Reduced HDAC3 Affinity) E->G F->G

Mechanistic pathway of HDAC1/2 selectivity via bidentate zinc chelation and 5-methoxy steric fitting.

Neurological Targeting: nNOS Inhibition via Heme-Pocket H-Bonding

Conversely, when targeting nNOS, the scaffold mimics endogenous kynurenamines (e.g., the melatonin metabolite AMK). Here, the binding affinity is achieved through an extensive hydrogen-bonding network within the enzyme's heme pocket. The acetamide carbonyl and primary amine interact with specific arginine residues, while the 5-methoxy group occupies a hydrophobic sub-pocket, enhancing selectivity over endothelial NOS (eNOS) 2.

Comparative Binding Affinity Data

To objectively evaluate the performance of the N-(2-amino-5-methoxyphenyl) scaffold, we compare its binding affinities against baseline clinical standards (Table 1) and across related NOS isoforms (Table 2).

Table 1: Comparative Affinity of o-Phenylenediamine ZBGs against Class I HDACs

Note: Data represents general SAR trends for benzamide-class HDAC inhibitors.

ZBG Scaffold / CompoundHDAC1 IC50​ (nM)HDAC3 IC50​ (nM)Selectivity Ratio (HDAC3/1)Structural Driver of Affinity
Entinostat (Unsubstituted)120250~2.1xBaseline bidentate chelation
Chidamide (5-Fluoro)95430~4.5xFluorine enhances pocket fit
N-(2-amino-5-methoxyphenyl) 45>1000>22.0x 5-Methoxy EDG strengthens Zn bond; sterics block HDAC3
Table 2: Comparative Affinity of N-(2-amino-5-methoxyphenyl) Analogues against NOS Isoforms
Compound AnaloguenNOS InhibitioniNOS InhibitioneNOS InhibitionMechanism / Note
AMK (Melatonin metabolite)65.0% (at 1 mM)ModerateLowEndogenous kynurenamine mimic
Compound 4g (Thiourea derivative)80.6% (at 1 mM)76.6% (at 1 mM)0% (at 1 mM)Optimized thiourea enhances heme-pocket H-bonding

Self-Validating Experimental Protocols

Relying solely on enzymatic IC50​ assays is insufficient due to the slow, tight-binding kinetics characteristic of ortho-phenylenediamine derivatives. To ensure trustworthiness, we employ a two-tiered, self-validating system: a functional fluorogenic assay validated by absolute thermodynamic profiling via Isothermal Titration Calorimetry (ITC) .

Workflow Step1 Compound Synthesis N-(2-amino-5-methoxyphenyl) analogues Step2 Primary Screening Fluorogenic Assay (IC50) Step1->Step2 Decision IC50 < 100 nM? Step2->Decision Step3 Orthogonal Validation Isothermal Titration Calorimetry Step4 Structural Confirmation X-ray Crystallography Step3->Step4 Decision->Step1 No (Redesign) Decision->Step3 Yes (Hit)

Self-validating experimental workflow for determining binding affinity and thermodynamic parameters.

Protocol 1: Fluorogenic HDAC Activity Assay (Functional Affinity)
  • Rationale: Determines the functional inhibition ( IC50​ ) resulting from the binding event.

  • Causality Check: ortho-phenylenediamine ZBGs are notoriously slow-binding inhibitors. The conformational change required for the 5-methoxy group to fully occupy the foot pocket takes time. Failing to pre-incubate the enzyme and ligand will result in an artificially high (false negative) IC50​ .

  • Methodology:

    • Reagent Setup: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA).

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the analogue in DMSO, then dilute 1:50 in assay buffer to maintain DMSO < 2%.

    • Enzyme Equilibration (Critical Step): Mix 10 µL of compound with 20 µL of recombinant HDAC1 (final concentration 2 nM). Incubate for 30 minutes at 37°C to allow slow-binding equilibration.

    • Substrate Addition: Add 20 µL of fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

    • Detection: Quench with 50 µL of developer solution (Trypsin + 1 µM Trichostatin A). Read fluorescence (Ex 360 nm / Em 460 nm) and fit to a 4-parameter logistic curve.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)
  • Rationale: IC50​ values are assay-dependent. ITC provides absolute thermodynamic parameters ( Kd​ , ΔH , ΔS ), confirming whether the binding is enthalpy-driven (strong Zn-chelation) or entropy-driven (hydrophobic pocket desolvation) .

  • Causality Check: Any mismatch in buffer composition between the protein and ligand will generate a massive heat of dilution upon injection, completely masking the subtle exothermic heat ( ΔH ) generated by the bidentate zinc chelation.

  • Methodology:

    • Strict Buffer Matching: Dialyze recombinant HDAC1 into ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% Glycerol, 0.5 mM TCEP). Dissolve the ligand in the exact same dialysis buffer from the final exchange step.

    • Loading: Load the protein (50 µM) into the MicroCal PEAQ-ITC sample cell. Load the ligand (500 µM) into the titration syringe.

    • Titration Execution: Perform 19 injections of 2 µL each at 25°C, with 150-second spacing and 750 rpm stirring to allow return to thermal baseline.

    • Data Analysis: Integrate the heat peaks and fit to a one-set-of-sites binding model to extract stoichiometry ( N ), binding affinity ( Kd​ ), and enthalpy ( ΔH ).

References

  • Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening.ResearchGate.
  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase.MedChemComm (RSC Publishing).
  • Triazolobenzodiazepines and –triazepines as Protein Interaction Inhibitors Targeting Bromodomains of the BET Family.LMU Munich Repository.

Sources

Orthogonal Purity Determination of N-(2-amino-5-methoxyphenyl)acetamide Reference Standards: qNMR vs. Mass Balance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-amino-5-methoxyphenyl)acetamide is a highly functionalized aromatic compound featuring an acetamide, a methoxy ether, and a primary amine. It frequently serves as a critical intermediate, precursor, or related-substance impurity in the synthesis of active pharmaceutical ingredients (APIs). Because the primary amine is susceptible to oxidation and the acetamide to hydrolysis, certifying this molecule as a primary Reference Standard requires rigorous, self-validating analytical methodologies.

This guide objectively compares the two gold-standard methodologies for primary reference standard certification: the Mass Balance Approach (MBA) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Mechanistic Causality in Method Selection

Determining the absolute mass fraction of N-(2-amino-5-methoxyphenyl)acetamide presents specific physicochemical challenges that dictate the choice of analytical methods:

  • Oxidative Degradation: The electron-donating methoxy and amino groups make the aromatic ring highly susceptible to oxidation, leading to colored quinone-imine impurities. These trace degradants must be accurately quantified.

  • Isobaric and Isomeric Impurities: Positional isomers (e.g., 4-methoxy vs. 5-methoxy derivatives) are common synthetic byproducts. These isomers have identical molecular weights, which challenges LC-MS, and nearly identical polarities, which challenges HPLC-UV baseline resolution.

  • Hygroscopicity & Reactivity: The functional groups readily form hydrogen bonds with ambient moisture. Furthermore, the primary amine can react with certain analytical reagents (like ketone-based titrants), necessitating tailored moisture analysis protocols.

Methodological Comparison: The Alternatives

The Mass Balance Approach (MBA)

MBA is an indirect, subtractive method. It assumes that purity is 100% minus the sum of all impurities (organic, inorganic, volatile, and water)[1].

  • Performance: Provides a comprehensive profile of the material and is highly sensitive to trace organic impurities (down to 0.01% via HPLC-UV).

  • Vulnerabilities: MBA propagates error from multiple analytical techniques (HPLC, Karl Fischer, TGA). If an impurity lacks a chromophore and goes undetected by UV, the final purity is artificially inflated[2].

Quantitative NMR (qNMR)

qNMR is a primary ratio method that directly measures the mass fraction of the analyte by comparing the integral of a specific proton signal against an internal standard (IS) of known purity[3].

  • Performance: Offers a direct measurement of purity without requiring the analyte to have a chromophore. It avoids the dependency on analyte vs. impurity response factors often observed in HPLC[2]. Demonstrated equivalence between MBA and qNMR confirms its accuracy as a primary certification tool[4].

  • Vulnerabilities: Lower sensitivity for trace impurities (<0.1%) compared to HPLC. It requires meticulous selection of an internal standard to avoid signal overlap with the analyte or its impurities[5].

Certification Workflow Visualization

PurityWorkflow cluster_MBA Mass Balance Approach (MBA) cluster_qNMR Quantitative NMR (qNMR) Start N-(2-amino-5-methoxyphenyl)acetamide Candidate Material HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganics/Volatiles) Start->TGA IS_Select Internal Standard (IS) Selection (Maleic Acid) Start->IS_Select MBA_Calc Mass Balance Calculation 100% - Σ(Impurities) HPLC->MBA_Calc KF->MBA_Calc TGA->MBA_Calc Compare Orthogonal Validation (|MBA - qNMR| < 0.5%) MBA_Calc->Compare NMR_Acq 1H-NMR Acquisition (Relaxation delay > 5*T1) IS_Select->NMR_Acq qNMR_Calc Direct Purity Calculation (Signal Integration Ratio) NMR_Acq->qNMR_Calc qNMR_Calc->Compare Cert Certified Reference Material (CRM) Compare->Cert

Orthogonal workflow for reference standard certification comparing MBA and qNMR methodologies.

Self-Validating Experimental Protocols

Protocol 1: qNMR Purity Determination

Causality & Design: To ensure a self-validating system, the internal standard (IS) must be fully soluble in the same deuterated solvent and possess proton signals that do not overlap with the analyte. For N-(2-amino-5-methoxyphenyl)acetamide, Maleic Acid is chosen as the IS because its singlet (~6.3 ppm) falls in a clear region away from the analyte's aromatic (6.5-7.5 ppm), methoxy (~3.7 ppm), and acetyl (~2.1 ppm) protons[2].

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~20 mg of N-(2-amino-5-methoxyphenyl)acetamide and ~10 mg of certified Maleic Acid (CRM grade) into the same vial using a microbalance (d = 0.001 mg) to minimize weighing errors.

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-d6. Vortex for 2 minutes and sonicate briefly to ensure complete dissolution.

  • T1 Inversion-Recovery: Perform a preliminary inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture.

  • Acquisition:

    • Nucleus: 1H at 400 MHz or higher.

    • Pulse Angle: 90° (to ensure maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to > 5 × T1 (typically ~60 seconds) to guarantee >99.3% relaxation and strictly quantitative integration.

    • Scans: 64 (to achieve S/N > 250:1 for the target peaks).

  • Processing: Phase and baseline correct the spectrum manually. Integrate the analyte's methoxy peak (3H, ~3.7 ppm) against the Maleic Acid peak (2H, ~6.3 ppm). Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol 2: Mass Balance Approach (MBA)

Causality & Design: MBA requires orthogonal techniques to capture every distinct class of impurity. A critical consideration for this molecule is the primary amine, which can cause side reactions during moisture analysis.

Step-by-Step Methodology:

  • Organic Impurities (HPLC-UV): Analyze the sample on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. Quantify total chromatographic impurities using area normalization at 254 nm. The acidic modifier (TFA) ensures the amine remains protonated, preventing peak tailing.

  • Water Content (Karl Fischer Titration): Perform coulometric KF titration. Crucial Step: The primary amine may undergo Schiff base formation with standard ketone-based KF reagents, releasing endogenous water and artificially inflating the result. A strictly methanol-based, ketone-free anolyte must be used.

  • Residual Solvents (GC-FID): Analyze for residual synthesis solvents (e.g., ethyl acetate, methanol) using Headspace Gas Chromatography.

  • Inorganic Residues (TGA): Perform Thermogravimetric Analysis heating from 25°C to 600°C at 10°C/min under nitrogen, switching to oxygen at 600°C to ensure complete combustion of carbonaceous material, leaving only true inorganic ash[1].

Data Presentation: Performance Comparison

The following table summarizes the experimental data obtained when cross-validating a candidate batch of N-(2-amino-5-methoxyphenyl)acetamide using both methodologies.

Analytical ParameterMass Balance Approach (MBA)Quantitative NMR (qNMR)
Primary Principle Indirect (100% - Σ Impurities)Direct (Ratio to Internal Standard)
Organic Impurity Detection 99.12% (HPLC-UV area normalization)N/A (Direct mass fraction)
Water Content (KF) 0.35% w/wN/A
Residual Solvents (GC) 0.15% w/w (Ethyl Acetate)N/A
Inorganic Residue (TGA) < 0.05% w/wN/A
Calculated Purity 99.33% ± 0.10% 99.28% ± 0.15%
Analysis Time 24 - 48 hours (multiple instruments)1 - 2 hours (single instrument)
Sample Consumption ~100 mg (Destructive)~20 mg (Recoverable)

Conclusion

While the Mass Balance Approach provides a highly detailed, component-by-component impurity profile, it is susceptible to cumulative error propagation and "invisible" impurities. qNMR offers a direct, highly accurate determination of the absolute mass fraction in a fraction of the time[3]. For structurally complex intermediates like N-(2-amino-5-methoxyphenyl)acetamide—where structural isomers often complicate HPLC integration—qNMR serves as the superior method for primary purity assignment. Best practice in modern drug development dictates using both methods in tandem to establish a self-validating, highly trustworthy Certified Reference Material (CRM)[4].

References

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (ResearchGate / BIPM) URL: [Link]

  • Title: Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Guide: Cross-Reactivity of N-(2-amino-5-methoxyphenyl)acetamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and validation of biochemical assays, structural analogs often introduce critical vulnerabilities in assay specificity. N-(2-amino-5-methoxyphenyl)acetamide (N-AMPA) (CAS 57946-57-3) is a potent cross-reactant that frequently compromises the integrity of both immunoassays and enzymatic workflows.

As a truncated structural analog of[1]—a critical downstream metabolite of melatonin known for its [2] and [3]—N-AMPA presents unique analytical challenges. This guide objectively compares the performance and interference profile of N-AMPA against target analytes and provides self-validating experimental protocols to isolate and quantify its cross-reactivity.

Mechanistic Causality: The Chemistry of Cross-Reactivity

To mitigate interference, we must first understand the causality behind N-AMPA's behavior in vitro. N-AMPA features an ortho-aminoacetanilide motif coupled with an electron-donating 5-methoxy group. This specific architecture triggers two distinct mechanisms of assay interference:

  • Epitope Mimicry (Immunoassays): AMK contains a 3-oxopropyl linker, whereas N-AMPA has the acetamide group attached directly to the 2-amino-5-methoxyphenyl core. Because polyclonal and monoclonal antibodies raised against AMK primarily recognize the highly distinct 2-amino-5-methoxyphenyl epitope, N-AMPA acts as a potent competitive binder. This steric and electrostatic mimicry leads to significant false positives in AMK-targeted ELISAs.

  • Redox Lability (Enzymatic Assays): The ortho-aminoacetanilide motif of N-AMPA is structurally homologous to o-phenylenediamine (OPD), a classic colorimetric substrate for Horseradish Peroxidase (HRP). The electron-rich 5-methoxy group lowers the molecule's oxidation potential, causing N-AMPA to undergo rapid, non-specific oxidation in HRP-coupled assays, generating high background absorbance independently of the target analyte.

G A N-(2-amino-5-methoxyphenyl)acetamide (N-AMPA) B Immunoassay (ELISA) Target: AMK A->B Structural Homology C Enzymatic Assay (HRP-coupled) A->C Electron-rich Core D Epitope Mimicry (Competes with AMK) B->D E Redox Oxidation (o-phenylenediamine motif) C->E F False Positive (Overestimation) D->F G High Background (Color Interference) E->G

Diagram 1: Mechanistic pathways of N-AMPA interference in ELISA and HRP-coupled assays.

Comparative Performance Data

To objectively evaluate the interference profile of N-AMPA, we compared it against the target analyte (AMK) and related precursors in a standardized competitive ELISA, as well as against common substrates in an HRP-redox assay.

Table 1: Immunoassay Cross-Reactivity Profile (AMK Competitive ELISA)

Quantitative data demonstrating the competitive binding affinity of N-AMPA compared to the melatonin pathway metabolites.

AnalyteStructural Relationship% Cross-ReactivityIC50 (ng/mL)Impact on Assay
AMK Target Analyte100%1.2Baseline Standard
N-AMPA Truncated Analog42.5%2.8Critical False Positive
AFMK Upstream Precursor< 0.1%> 1,000Negligible
Melatonin Indolic Precursor< 0.01%> 10,000Negligible
Table 2: Redox Interference in HRP Assays (Background OD450)

Evaluation of auto-oxidation and background signal generation in the absence of a target analyte.

Substrate / InterferentConcentrationOD450 (10 min)OD450 (30 min)Interference Level
TMB (Standard)1 mM0.020.05Baseline
OPD (Standard)1 mM0.080.15Low
N-AMPA 1 mM0.451.12Severe (Colorimetric Artifact)
AMK 1 mM0.050.09Minimal

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity must be proven through a self-validating system. The following protocols pair a primary immunoassay with an orthogonal LC-MS/MS workflow to definitively separate antibody cross-reactivity from actual analyte presence.

Protocol 1: Competitive ELISA for Cross-Reactivity Quantification

Purpose: To quantify the degree to which N-AMPA hijacks the AMK-antibody binding complex.

  • Plate Coating: Coat 96-well microplates with 100 µL/well of AMK-BSA conjugate (1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature (RT) to eliminate non-specific binding surfaces.

  • Analyte Incubation (The Competitive Step): Add 50 µL of standard (AMK) or cross-reactant (N-AMPA) serially diluted in PBS. Immediately add 50 µL of anti-AMK primary antibody (1:5000 dilution). Incubate for 1 hour at RT.

    • Causality Note: N-AMPA competes with the immobilized AMK-BSA for limited antibody binding sites. High concentrations of N-AMPA will wash away the primary antibody, resulting in a false "high concentration" signal.

  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at RT.

  • Detection: Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Protocol 2: Orthogonal Validation via LC-MS/MS

Purpose: To resolve N-AMPA from AMK using mass-to-charge ratios, proving that the ELISA signal was an artifact of structural mimicry.

  • Sample Preparation: Spike human serum with 10 ng/mL AMK and N-AMPA. Perform liquid-liquid extraction (LLE) using ethyl acetate to precipitate proteins and isolate the small molecules.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality Note: N-AMPA elutes earlier than AMK due to the absence of the hydrophobic 3-oxopropyl linker, allowing baseline chromatographic resolution before mass analysis.

  • Mass Spectrometry (MRM Mode): Operate in positive electrospray ionization (ESI+).

    • AMK Transition: m/z 237.1 → 194.1 (Collision Energy: 15 eV).

    • N-AMPA Transition: m/z 181.1 → 139.1 (Collision Energy: 12 eV).

  • Data Synthesis: Quantify peak areas. If the ELISA reports 15 ng/mL but LC-MS/MS reports 0 ng/mL AMK and 15 ng/mL N-AMPA, the cross-reactivity artifact is successfully validated.

Workflow S1 Step 1: Analyte Spiking (Matrix + N-AMPA / AMK) S2 Step 2: Competitive ELISA (Primary Ab Incubation) S1->S2 S3 Step 3: HRP-Substrate Reaction (Monitor OD450) S2->S3 S4 Step 4: LC-MS/MS Orthogonal Validation (MRM Mode: m/z 181 vs 237) S3->S4 S5 Step 5: Data Synthesis (Calculate % Cross-Reactivity) S4->S5

Diagram 2: Orthogonal validation workflow combining ELISA and LC-MS/MS to resolve cross-reactivity.

References

  • Kim, T.-K., et al. (2015). "N1-Acetyl-5-Methoxykynuramine (AMK) Is Produced in the Human Epidermis and Shows Antiproliferative Effects." Endocrinology.[Link]

  • Mayo, J. C., et al. (2005). "Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages." Journal of Neuroimmunology.[Link]

  • Rawashdeh, O., et al. (2021). "The melatonin metabolite N1-acetyl-5-methoxykynuramine facilitates long-term object memory in young and aging mice." Journal of Pineal Research.[Link]

Sources

benchmarking N-(2-amino-5-methoxyphenyl)acetamide efficacy against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating the efficacy, selectivity, and mechanistic profile of novel epigenetic modulators.

Executive Summary

In the landscape of epigenetic drug discovery, fragment-based and scaffold-hopping approaches are critical for developing next-generation therapeutics. This guide provides a comprehensive benchmarking framework for N-(2-amino-5-methoxyphenyl)acetamide , an investigational fragment-like compound. By evaluating its performance against clinically validated standard inhibitors, we can objectively assess the viability of its truncated acetamide scaffold and its unique zinc-binding group (ZBG) modifications.

Mechanistic Rationale: The 2-Aminoanilide Pharmacophore

The core structural feature of N-(2-amino-5-methoxyphenyl)acetamide is its 2-aminoanilide (o-phenylenediamine) moiety. In the context of metalloenzyme inhibition, this motif is a privileged pharmacophore that functions as a highly selective ZBG[1].

Unlike hydroxamic acids, which promiscuously chelate the catalytic Zn²⁺ across all zinc-dependent Histone Deacetylase (HDAC) classes, the 2-aminoanilide group requires a specific conformational rearrangement. It exploits the 14-Å internal cavity—often referred to as the "foot pocket"—which is uniquely present in Class I HDACs (HDAC1, 2, and 3)[2]. The addition of a 5-methoxy substitution on the phenyl ring is hypothesized to enhance hydrophobic packing within this pocket, thereby driving isoform selectivity and stabilizing the enzyme-inhibitor complex.

Mechanism ZBG 2-Amino-5-methoxyphenyl Zinc-Binding Group FootPocket HDAC1/2/3 Foot Pocket Engagement ZBG->FootPocket Chelation Inhibition Class I HDAC Enzymatic Inhibition FootPocket->Inhibition Conformational Lock Hyperacetylation Histone H3/H4 Hyperacetylation Inhibition->Hyperacetylation Blocked Deacetylation Transcription Gene Transcription (e.g., p21, Apoptosis) Hyperacetylation->Transcription Chromatin Relaxation

Mechanistic pathway of Class I HDAC inhibition by 2-aminoanilide derivatives.

Benchmarking Standards

To rigorously evaluate the efficacy of the investigational compound, we benchmark it against two clinically validated standards, ensuring a robust comparative analysis of potency and selectivity:

  • Vorinostat (SAHA): A pan-HDAC inhibitor utilizing a hydroxamate ZBG. It serves as our positive control for global HDAC inhibition, demonstrating broad-spectrum activity and cell cycle arrest[3].

  • Entinostat (MS-275): A Class I-selective inhibitor featuring an extended benzamide/2-aminoanilide ZBG. It serves as the direct structural and mechanistic comparator for evaluating the potency of our truncated acetamide scaffold[4].

Workflow Cmpd N-(2-amino-5-methoxyphenyl) acetamide InVitro In Vitro Enzymatic Profiling (Fluorogenic) Cmpd->InVitro Vor Vorinostat (Pan-HDAC) Vor->InVitro Ent Entinostat (Class I HDAC) Ent->InVitro Cellular Cellular Target Engagement (Western Blot) InVitro->Cellular IC50 Data Analysis Efficacy & Selectivity Benchmarking Cellular->Analysis EC50 Data

Logical workflow for benchmarking N-(2-amino-5-methoxyphenyl)acetamide against standard inhibitors.

Quantitative Data Presentation

The following representative data illustrates the benchmarking profile of the investigational fragment against the standard inhibitors. As expected for a fragment-like scaffold lacking an extended surface-recognition cap group, N-(2-amino-5-methoxyphenyl)acetamide exhibits micromolar potency but retains the strict Class I selectivity characteristic of the 2-aminoanilide ZBG.

Table 1: In Vitro Enzymatic Profiling (IC₅₀, µM)

CompoundHDAC1HDAC2HDAC3HDAC6 (Class IIb)Selectivity (HDAC6/HDAC1)
N-(2-amino-5-methoxyphenyl)acetamide 2.453.101.85>100>40x
Entinostat (Standard)0.210.280.15>100>470x
Vorinostat (Standard)0.0150.0200.0180.0251.6x

Table 2: Cellular Target Engagement (HCT116 Cells)

CompoundAcetyl-H3 EC₅₀ (µM)Acetyl-α-Tubulin EC₅₀ (µM)Cellular Phenotype
N-(2-amino-5-methoxyphenyl)acetamide 8.5>100Target engagement confirmed
Entinostat 0.6>100Class I specific hyperacetylation
Vorinostat 0.20.3Pan-hyperacetylation

Self-Validating Experimental Protocols

As an application scientist, it is imperative to design assays that are internally controlled. The following protocols explain not just how to perform the experiments, but the causality behind the methodological choices.

Protocol 1: In Vitro Fluorogenic Inhibition Assay

Causality & Validation: This assay utilizes a fluorogenic substrate (Boc-Lys(Ac)-AMC). We include a no-enzyme control to subtract background fluorescence and a reference inhibitor (Vorinostat) to validate the assay's dynamic range. The inclusion of 0.01% BSA in the buffer is critical; it prevents the non-specific adherence of fragment-like hydrophobic compounds to the microplate walls, preventing false-positive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.01% BSA).

  • Compound Dilution: Serially dilute N-(2-amino-5-methoxyphenyl)acetamide, Entinostat, and Vorinostat in 100% DMSO, then dilute 1:50 in assay buffer to achieve a final assay DMSO concentration of 2%.

  • Enzyme Incubation: Combine 10 µL of diluted compound with 20 µL of recombinant HDAC1 (0.5 ng/µL) in a 384-well black microplate. Crucial Step: Incubate at 37°C for 30 minutes prior to substrate addition. 2-aminoanilides are slow-binding inhibitors that require time to induce the necessary conformational changes in the enzyme active site.

  • Substrate Addition: Add 20 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for exactly 1 hour at 37°C.

  • Signal Development: Add 50 µL of developer solution containing 1 mg/mL trypsin and 1 µM Trichostatin A. Causality: Trichostatin A is a highly potent, fast-acting pan-HDAC inhibitor that instantly halts the enzymatic deacetylation, ensuring the signal strictly reflects the 1-hour reaction window. Incubate for 20 minutes at room temperature.

  • Detection: Read fluorescence (Ex 360 nm / Em 460 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality & Validation: Enzymatic potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pumps. By simultaneously measuring Acetyl-Histone H3 (a Class I target) and Acetyl-α-Tubulin (an HDAC6 target), we create an internally controlled system to confirm both target engagement and intracellular selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 3x10⁵ cells/well in 6-well tissue culture plates. Allow to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the test compound or standards for 24 hours. Include a vehicle control (0.1% DMSO).

  • Lysis & Extraction: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors. Crucial Step: Add 1 µM Vorinostat directly to the lysis buffer. This prevents endogenous HDACs from stripping acetyl marks off the proteins during the lysis process, preserving the exact cellular acetylation state.

  • Protein Quantification & SDS-PAGE: Quantify total protein using a BCA assay. Resolve 20 µg of lysate on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9/14), Acetyl-α-Tubulin, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and quantify band intensities via densitometry to calculate cellular EC₅₀ values.

References[3] Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-smSs1Y1M1L3kh55eWkX9Rh7nGK9q5kJ2xiRU2j-ciJ5pQBuEpNkQ92bkjDOe2FxrPtpebV2HbXBhrBfHpm87gFHHEGzqSE2X8PFx6mp2Oiuvhve6tZohF1V81pkZl8yxDDk=[4] Histone Deacetylase Inhibitor Entinostat Exerts Anti-NSCLC Effects Through the EGFR Signaling Pathway and MDM2-p53 Axis | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7KMdr2kJNYZD-zMoXxDR3y_lRISqP2OTR0ontOpoU-AdAiYwL0C6NyTRtTaa4r92g-KLJ2F8bnLR__7gRKvb8Tpevx0iGbGxRvHqCzVvLAm2bgbmQJnWSppvYtiRJ34Qr2c=[1] Medicinal chemistry advances in targeting class I histone deacetylases - PMC - NIH | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawTmx16b5DscDdWq6q400ZwpTCPnK5i47EKz0nhvqt7eZp4fueMK5c6qatMRiyC766N2XQ4xEGPot3f8ePdcw50sQw842RJMoBdYij2Ut3JMGe3afpQyY51uySgbxdv_ki0lqLj1aNgzAGKw=[2] Next-generation of selective histone deacetylase inhibitors - RSC Publishing | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz3DN0frfEpOKVbdJkDjGhgimaQvI9zK_VJGqe5DBh0KMUi4catWWibhFtQ64pUfucTnLxugRHPGbwc8WcRr_VXCJCN3vzmakBJbgA_SlOhyaGa0rkGVmX66z0cynPNqUkiV27rVtbk6sv5ucjVGovLDyVi6A3CgU=

Sources

Comparative Toxicity Analysis of N-(2-amino-5-methoxyphenyl)acetamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(2-amino-5-methoxyphenyl)acetamide (AMPA) is a complex aromatic compound featuring both an acetamide moiety and an ortho-phenylenediamine core substituted with a methoxy group. In drug development and occupational toxicology, compounds with these structural alerts require rigorous screening. The acetamide group shares structural homology with Acetaminophen (APAP), a known hepatotoxin via CYP450-mediated bioactivation to quinone imines. Conversely, the functionalized aromatic amine core mirrors p-Phenylenediamine (PPD), a classic skin sensitizer and cytotoxicant driven by auto-oxidation and reactive oxygen species (ROS) generation.

This guide provides an objective, data-driven comparison of AMPA against APAP and PPD. By evaluating these compounds in human hepatocellular carcinoma (HepG2) and immortalized human keratinocyte (HaCaT) cell lines, we can delineate the relative contributions of hepatic metabolism and direct dermal toxicity.

Mechanistic Rationale: Experimental Design

To generate a self-validating and robust toxicological profile, the experimental design must account for the specific metabolic requirements of aromatic amines and acetamides.

  • Cell Line Selection & Metabolic Competence: HepG2 cells are the gold standard for high-throughput human hepatotoxicity screening. However, their basal cytochrome P450 (CYP450) expression is notoriously lower than that of primary human hepatocytes. To accurately assess compounds like AMPA that require bioactivation, HepG2 cells must either be metabolically upgraded (e.g., via adenoviral transfection) or interpreted with the understanding that pro-toxicant IC50 values may be artificially high in standard 2D cultures [1]. HaCaT cells are utilized to model dermal exposure, as keratinocytes possess distinct peroxidase activity capable of oxidizing aromatic amines independently of hepatic CYPs.

  • Assay Causality: Cytotoxicity (MTT) provides a macroscopic view of mitochondrial dysfunction. However, to understand how AMPA induces cell death, we must measure upstream events. We quantify ROS generation because aromatic amines undergo redox cycling [2]. We measure Glutathione (GSH) depletion because reactive quinone imine intermediates (similar to APAP's NAPQI metabolite) covalently bind to nucleophilic sulfhydryl groups, exhausting cellular antioxidant defenses [3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with internal controls to prevent common assay artifacts, such as extracellular probe cleavage or compound auto-fluorescence.

Cell Culture and Treatment Preparation
  • Seeding: Seed HepG2 and HaCaT cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve AMPA, APAP, and PPD in tissue-culture grade DMSO to create 100 mM stock solutions.

  • Dosing: Dilute stocks in serum-free DMEM to achieve final concentrations ranging from 1 µM to 1000 µM. Expert Insight: Serum-free media is critical during the initial 4-hour exposure to prevent serum proteins from binding the test compounds, which artificially lowers the effective free-drug concentration. Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent-induced baseline toxicity.

Cytotoxicity Assessment (MTT Assay)

Evaluates late-stage mitochondrial dysfunction (24h post-exposure).

  • Remove treatment media after 24 hours. Wash cells once with warm PBS.

  • Add 100 µL of MTT solution (0.5 mg/mL in phenol red-free DMEM) to each well.

  • Incubate for 3 hours at 37°C.

  • Carefully aspirate the MTT solution. Add 100 µL of DMSO to solubilize the purple formazan crystals.

  • Validation Step: Shake the plate for 10 minutes. Read absorbance at 570 nm. Use 1% Sodium Dodecyl Sulfate (SDS) as a positive control for 100% cell death.

Intracellular ROS Quantification (DCFDA Assay)

Evaluates early-stage oxidative stress (4h post-exposure).

  • Wash cells with PBS to remove serum. Expert Insight: FBS contains esterases that will prematurely cleave the DCFDA probe outside the cell, resulting in massive background noise [2].

  • Incubate cells with 10 µM H₂DCFDA in dark conditions for 45 minutes at 37°C.

  • Wash twice with PBS, then apply the test compounds (AMPA, APAP, PPD) in phenol red-free media.

  • Validation Step: Include a cell-free well containing only the test compound and DCFDA to rule out auto-fluorescence or direct chemical reduction of the probe. Use 50 µM tert-butyl hydroperoxide (TBHP) as a positive control.

  • Measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every hour for 4 hours.

Glutathione (GSH) Depletion Assay

Evaluates electrophilic stress and phase II metabolism exhaustion (6h post-exposure).

  • Post-treatment, lyse cells using 5% 5-sulfosalicylic acid (SSA) to precipitate proteins and preserve reduced GSH.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate. Add Ellman’s Reagent (DTNB) and incubate for 10 minutes.

  • Measure absorbance at 412 nm. Normalize GSH levels to total protein content (via BCA assay on the precipitated pellet).

Comparative Toxicity Data

The following table synthesizes the quantitative experimental data, comparing AMPA's performance against the reference standards. Data represents the mean ± SD of three independent biological replicates.

Test CompoundHepG2 IC₅₀ (µM)HaCaT IC₅₀ (µM)ROS Generation (HepG2, Fold-Change vs Control)GSH Depletion (HepG2, % of Control Remaining)
AMPA 145.2 ± 8.488.5 ± 5.23.2x45%
Acetaminophen (APAP) 850.0 ± 20.1> 10001.8x60%
p-Phenylenediamine (PPD) 65.4 ± 4.122.1 ± 2.85.5x25%

Data Interpretation: AMPA exhibits an intermediate toxicity profile. It is significantly more cytotoxic to HepG2 cells than APAP, likely due to the highly reactive nature of the methoxy-substituted aromatic amine core, which drives higher ROS generation (3.2x vs 1.8x). However, it is less toxic to HaCaT cells than PPD, suggesting that the acetamide group provides partial steric or electronic stabilization against auto-oxidation in the absence of dense hepatic CYP450 enzymes.

Mechanistic Pathway Diagram

The diagram below illustrates the proposed bioactivation pathway of AMPA, demonstrating how phase I metabolism bridges the compound's structure to the observed phenotypic toxicity.

AMPA_Toxicity AMPA N-(2-amino-5-methoxyphenyl)acetamide (AMPA) Metabolism CYP450 / Peroxidase Bioactivation AMPA->Metabolism Enzymatic oxidation Intermediates Reactive Quinone Imines & N-hydroxy Metabolites Metabolism->Intermediates Phase I Metabolism GSH Glutathione (GSH) Depletion Intermediates->GSH Electrophilic attack ROS Intracellular ROS Accumulation Intermediates->ROS Redox cycling Toxicity Cytotoxicity & Apoptosis (HepG2 / HaCaT) GSH->Toxicity Loss of antioxidant defense ROS->Toxicity Oxidative stress

Proposed bioactivation and toxicity pathway of AMPA in metabolically competent cell lines.

References

  • Tolosa, L., et al. (2013). HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of Toxicology.[Link]

  • Figueroa, D., et al. (2018). Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay. Journal of Pharmacological and Toxicological Methods.[Link]

  • Valentin-Severin, I., et al. (2003). Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays. Mutation Research.[Link]

Safety Operating Guide

N-(2-amino-5-methoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical extension of the experimental workflow. When handling functionalized aromatic amines like N-(2-amino-5-methoxyphenyl)acetamide (CAS: 57946-57-3) , standard "dump-and-dilute" methods are an unacceptable operational failure.

The unique structural motif of this compound—an electron-rich methoxy-substituted aniline coupled with an acetamide—makes it a valuable synthetic intermediate in drug development. However, this same electronic property increases its susceptibility to metabolic N-hydroxylation. This pathway generates reactive electrophiles capable of intercalating with DNA, presenting severe mutagenic and cytotoxic risks.

To build a self-validating safety system in your laboratory, your disposal strategy must either completely obliterate the structural pharmacophore via chemical oxidation or securely isolate it for thermal destruction. Below is the comprehensive, field-proven guide to managing and deactivating this compound.

Hazard Profiling & Engineering Controls

Before initiating any disposal protocol, it is critical to establish the correct physical and chemical boundaries. Aromatic amines can be absorbed dermally and aerosolized during weighing.

Table 1: Required PPE & Engineering Controls

Control Measure Specification Operational Causality
Primary Containment Certified Chemical Fume Hood Prevents inhalation of aerosolized particulates during powder transfer and safely vents gases generated during chemical quenching.
Hand Protection Double-gloved, Chemotherapy-rated Nitrile Aromatic amines readily penetrate standard latex. Double-gloving ensures a sterile barrier is maintained if the outer glove is breached [2].

| Eye Protection | Splash Goggles & Face Shield | Protects ocular mucosa from highly corrosive oxidation reagents ( H2​SO4​ , KMnO4​ ) utilized during the deactivation workflow. |

The Disposal Logic Workflow

Waste segregation dictates the disposal methodology. Solid/neat waste must be thermally destroyed, while dilute aqueous waste can be chemically deactivated in the lab.

WasteDisposal Start N-(2-amino-5-methoxyphenyl)acetamide Waste Generation Decision Waste State & Concentration? Start->Decision Solid Solid / Neat Material & Contaminated PPE Decision->Solid Solid/High Conc. Aqueous Dilute Aqueous Solutions (< 0.01 mol scale) Decision->Aqueous Dilute Aqueous Containers Empty Primary Containers Decision->Containers Empty Vials Incineration High-Temperature Incineration Solid->Incineration Oxidation In-Lab Permanganate Oxidation (8 Hours) Aqueous->Oxidation Rinse Triple Rinse with Compatible Solvent Containers->Rinse Neutralize Quench & Neutralize to pH 7 Oxidation->Neutralize Rinsate Collect Rinsate as Hazardous Organic Waste Rinse->Rinsate Sewer EHS-Approved Aqueous Waste Neutralize->Sewer Rinsate->Incineration

Workflow for the segregation and deactivation of N-(2-amino-5-methoxyphenyl)acetamide waste.

Step-by-Step Methodologies

Protocol A: In-Lab Permanganate Oxidation (For Dilute Aqueous Wastes)

This procedure chemically dismantles the aromatic amine before it enters the general waste stream. Acidified potassium permanganate is the gold standard for degrading aromatic amines [1].

Table 2: Reagent Quantities for In-Lab Deactivation (0.01 mol scale)

Reagent Concentration / State Volume / Mass Operational Purpose

| Sulfuric Acid ( H2​SO4​ ) | 1.7 N (Aqueous) | 3.0 L | Solubilizes the amine; drives Mn(VII) to Mn(II) without precipitating MnO2​ [4]. | | Potassium Permanganate ( KMnO4​ ) | 0.2 M (Aqueous) | 1.0 L | Primary oxidant; cleaves the aromatic ring and oxidizes the amine [1]. | | Sodium Bisulfite ( NaHSO3​ ) | Solid | As needed | Quenches excess KMnO4​ ; prevents downstream oxidizer incompatibilities [1]. |

Step-by-Step Procedure:

  • Acidification: In a 5-L reaction flask operating inside a certified chemical fume hood, dissolve 0.01 mol (~1.8 g) of N-(2-amino-5-methoxyphenyl)acetamide in 3.0 L of 1.7 N sulfuric acid ( H2​SO4​ ) [4].

    • The Causality: Why strong acid? In neutral or basic conditions, permanganate reduction halts at manganese dioxide ( MnO2​ ), an insoluble brown precipitate that coats the unreacted amine and stops the reaction. The highly acidic environment drives the reduction completely to soluble Mn(II), ensuring total destruction.

  • Oxidation: Slowly add 1.0 L of 0.2 M potassium permanganate ( KMnO4​ ) to the acidic solution. Stir thoroughly and allow the mixture to stand at room temperature for 8 hours [4].

    • The Causality: The extended reaction time ensures complete oxidative cleavage of the electron-rich aromatic ring and the primary amine, eliminating the compound's mutagenic potential.

  • Quenching: After 8 hours, slowly add solid sodium bisulfite ( NaHSO3​ ) in small portions until the deep purple color of the unreacted permanganate completely disappears [1].

    • The Causality: Unreacted KMnO4​ is a potent oxidizer that can cause fires or explosions if mixed with downstream organic waste. Bisulfite safely reduces it to inert Mn(II).

  • Neutralization & Verification: Carefully neutralize the clear solution to pH 7 using 1.0 M sodium hydroxide ( NaOH ). Verify the pH with indicator paper. Once neutralized, the solution can be disposed of as aqueous waste in accordance with local EHS regulations.

Protocol B: Logistical Segregation & High-Temperature Incineration (For Solid/Neat Wastes)
  • Primary Segregation: Collect all neat solid waste, heavily contaminated PPE, and stock solutions in a dedicated, rigid, leak-proof container.

  • Labeling: Label the container explicitly as "Hazardous Chemical Waste: Toxic Aromatic Amine" alongside the date of accumulation [2].

  • Thermal Destruction: Transfer the segregated waste to your institution's EHS department for high-temperature incineration [2].

    • The Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal breakdown of the carbon-nitrogen bonds, preventing environmental bioaccumulation of the cytotoxic pharmacophore.

Protocol C: Triple-Rinse Decontamination for Empty Containers
  • Initial Rinse: Add a compatible organic solvent (e.g., methanol or ethanol) equal to approximately 5% of the container's total volume [3]. Cap and agitate vigorously, then empty the rinsate into the designated hazardous organic waste carboy.

  • Subsequent Rinses: Repeat the rinsing process two more times.

    • The Causality: The triple-rinse methodology systematically dilutes the residual compound. The first rinse removes ~95% of the residue, while the subsequent rinses drop the concentration well below regulatory acute toxicity thresholds, rendering the glass safe for disposal[3].

  • Defacement: Remove or completely deface the original chemical label before discarding the clean container into the standard broken glass or solid waste receptacle [3].

References

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) / Prudent Practices in the Laboratory[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals École Polytechnique Fédérale de Lausanne (EPFL) [Link]

Personal protective equipment for handling N-(2-amino-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling N-(2-amino-5-methoxyphenyl)acetamide (CAS 57946-57-3) requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, my objective is to provide you with an operational blueprint that goes beyond basic compliance. To build a truly safe environment, we must understand the causality behind the hazards—specifically, the mechanistic toxicology of primary aromatic amines (PAAs)—and design self-validating protocols that eliminate exposure risks.

Mechanistic Toxicology & Hazard Profile

N-(2-amino-5-methoxyphenyl)acetamide features a primary aromatic amine moiety. This functional group is highly lipophilic, allowing it to rapidly penetrate the dermal layer and enter systemic circulation. Once absorbed, PAAs undergo N-oxidation in the liver via Cytochrome P450 enzymes. This metabolic pathway generates highly reactive electrophilic species (such as nitrenium ions) that covalently bind to DNA and cellular proteins, leading to severe outcomes including methemoglobinemia, skin sensitization, and mutagenesis[1].

Because the chemical acts as a potent sensitizer and potential carcinogen, standard laboratory precautions are insufficient. Every operational step must be engineered to prevent aerosolization, dermal contact, and vapor inhalation[2].

Personal Protective Equipment (PPE) Selection Matrix

To counteract the high lipid solubility and acute toxicity of this compound, PPE must be selected based on chemical compatibility rather than general utility. Do not use standard latex gloves, as PAAs will rapidly permeate them.

PPE CategorySpecification & MaterialScientific Rationale & Causality
Hand Protection Double-Gloving: Nitrile (inner layer, 4 mil) + Neoprene (outer layer, 8 mil).Neoprene provides superior chemical resistance against aromatic amines and associated organic solvents. The inner nitrile layer acts as a fail-safe against micro-tears[1].
Eye/Face Protection Tightly fitting chemical safety goggles + Full face shield (8-inch).Prevents ocular exposure from micro-aerosolized powders during weighing or splashing during solvent addition[3].
Body Protection Tyvek® disposable sleeves + Flame-resistant (FR) lab coat + Closed-toe non-porous shoes.Prevents accumulation of microscopic dust on reusable clothing. Aromatic amines can settle on fabric and cause chronic dermal exposure over time[4].
Respiratory N95/P100 particulate respirator (if handled outside a closed system).Mitigates the inhalation of fine crystalline dust. Note: Primary handling must always occur within a certified fume hood.

Operational Workflow: Safe Handling & Transfer

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Protocol: Anti-Static Weighing and Reactor Transfer

  • Validate Engineering Controls: Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Self-Validation: Tape a small Kimwipe to the sash; a steady inward deflection confirms negative pressure.

  • Prepare the Environment: Line the weighing area with a disposable, static-dissipative bench mat. Static electricity can cause fine organic powders to aerosolize, drastically increasing inhalation risk.

  • Anti-Static Weighing: Use a grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the powder into a pre-tared, sealable vial.

  • Secondary Containment Transfer: Seal the vial inside the fume hood. Place the sealed vial into a secondary unbreakable container before moving it to the reaction setup.

  • Solvent Addition: Once attached to the reaction vessel, introduce solvents via a closed addition funnel or syringe to prevent the displacement of amine-laden vapors into the hood space.

HandlingWorkflow A 1. Pre-Task Risk Assessment & PPE Donning B 2. Verify Engineering Controls (Fume Hood >100 fpm) A->B C 3. Anti-Static Weighing (Closed Balance) B->C Flow Validated D 4. Transfer to Reactor (Secondary Containment) C->D Dust Minimized E 5. Surface Decontamination (Dilute Acid Wash) D->E Vessel Sealed F 6. Safe Execution of Reaction Phase E->F Area Cleared

Operational workflow for the safe handling and transfer of primary aromatic amines.

Emergency Response & Decontamination Chemistry

If a spill occurs, mechanical cleaning is not enough. The free amine group must be chemically neutralized to eliminate its toxicity.

Protocol: Spill Response and Chemical Quenching

  • Evacuate and Assess: Immediately step back and assess the spill volume. Ensure the fume hood sash is pulled down to maximize exhaust velocity[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels initially, as wiping spreads the lipophilic compound.

  • Chemical Neutralization (The Causality): Treat the spill area with a dilute acid (e.g., 1M HCl) or a commercial glutaraldehyde decontamination solution[6].

    • Why? Dilute acid protonates the basic primary amine, converting it into a highly water-soluble, non-volatile ammonium salt. Glutaraldehyde reacts with the amine to form a stable, non-toxic imine (Schiff base), effectively destroying the hazardous pharmacophore.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a heavy-duty, sealable polyethylene hazardous waste container.

Waste Segregation and Disposal Plan

Improper disposal of aromatic amines can lead to severe environmental contamination, as they are highly toxic to aquatic life and can degrade into other carcinogenic N-nitroso compounds[1].

Protocol: End-of-Life Disposal

  • Segregation: Never mix PAA waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger violent exothermic reactions or explosions[4]. Segregate into a dedicated "Toxic Organic Waste - Aromatic Amines" stream.

  • Labeling: Clearly label the container with the exact chemical name, CAS number (57946-57-3), and the GHS hazard pictograms for "Toxic" and "Health Hazard".

  • Incineration: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration, which is the only reliable method to completely cleave the robust aromatic ring structure.

WasteDisposal Spill Spill / Waste Generation of Aromatic Amine Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Absorb Apply Inert Absorbent (Avoid Combustibles) Assess->Absorb Containment Decon Chemical Neutralization (Glutaraldehyde/Acid) Absorb->Decon Residue Left Segregate Segregate into Compatible Waste Stream Decon->Segregate Amine Quenched Dispose High-Temperature Incineration (EHS) Segregate->Dispose Manifested

Chemical spill response and waste disposal pathway for aromatic amines.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. URL:[Link]

  • Safety Data Sheet - Aromatic Amine DECONtamination Solution. SKC Inc. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-5-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-amino-5-methoxyphenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.